Technical Documentation Center

Ethyl 3-ethylquinoline-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-ethylquinoline-4-carboxylate
  • CAS: 21233-74-9

Core Science & Biosynthesis

Foundational

Ethyl 3-ethylquinoline-4-carboxylate chemical structure and properties

This technical guide provides a comprehensive overview of Ethyl 3-ethylquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Ethyl 3-ethylquinoline-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic signature, and potential applications, with a focus on providing practical insights and validated protocols.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Quinoline and its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the modulation of its physicochemical and pharmacological profiles. Ethyl 3-ethylquinoline-4-carboxylate belongs to this important class of compounds and serves as a valuable building block in the synthesis of more complex and potentially therapeutic molecules.[4]

Chemical Structure and Physicochemical Properties

Ethyl 3-ethylquinoline-4-carboxylate is a quinoline derivative characterized by an ethyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Systematic IUPAC Name: Ethyl 3-ethylquinoline-4-carboxylate[4]

Molecular Formula: C₁₄H₁₅NO₂[4]

Molecular Weight: 229.27 g/mol [4]

CAS Number: 21233-74-9[4]

Chemical Structure Diagram:

Caption: Chemical structure of Ethyl 3-ethylquinoline-4-carboxylate.

Physicochemical Properties:

A summary of the known and predicted physicochemical properties is presented in the table below.

PropertyValueSource
Appearance Yellow to brown liquid or solid[4]
Melting Point ~70 °C[4]
Boiling Point 317.3 °C at 760 mmHg (Predicted)[5]
Solubility Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.[4]
pKa 2.88 ± 0.13 (Predicted)[5]

Synthesis of Ethyl 3-ethylquinoline-4-carboxylate

The synthesis of Ethyl 3-ethylquinoline-4-carboxylate can be achieved through a two-step process involving the Pfitzinger reaction to construct the quinoline core, followed by esterification.

Synthetic Workflow Diagram:

G start Isatin & 2-Pentanone pfitzinger Pfitzinger Reaction (Base-catalyzed condensation) start->pfitzinger intermediate 3-Ethylquinoline-4-carboxylic acid pfitzinger->intermediate esterification Esterification (Ethanol, Acid catalyst) intermediate->esterification product Ethyl 3-ethylquinoline-4-carboxylate esterification->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Proposed two-step synthesis of Ethyl 3-ethylquinoline-4-carboxylate.

Step 1: Synthesis of 3-Ethylquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]

Reaction Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[7] This intermediate then condenses with 2-pentanone to form an enamine, which subsequently undergoes intramolecular cyclization and dehydration to yield 3-ethylquinoline-4-carboxylic acid.[7][8]

Experimental Protocol (Adapted from a general Pfitzinger reaction procedure): [8]

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).

  • Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change from purple to brown.

  • Gradually add 2-pentanone (0.015 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.

  • Acidify the aqueous layer with acetic acid or dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-ethylquinoline-4-carboxylic acid.

Step 2: Esterification of 3-Ethylquinoline-4-carboxylic acid

The carboxylic acid is then converted to its corresponding ethyl ester using a standard acid-catalyzed esterification method.

Experimental Protocol:

  • Suspend 3-ethylquinoline-4-carboxylic acid (1 equivalent) in anhydrous ethanol (excess).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Ethyl 3-ethylquinoline-4-carboxylate.

Spectroscopic Analysis

Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.90s1HH-2Downfield shift due to proximity to the nitrogen atom.
~8.15d1HH-8 or H-5Aromatic proton on the benzene ring.
~7.80d1HH-5 or H-8Aromatic proton on the benzene ring.
~7.65t1HH-7Aromatic proton on the benzene ring.
~7.50t1HH-6Aromatic proton on the benzene ring.
~4.40q2H-OCH₂CH₃Quartet due to coupling with the methyl protons of the ester.
~3.10q2H-CH₂CH₃ (at C3)Quartet due to coupling with the methyl protons of the ethyl group.
~1.40t3H-OCH₂CH₃Triplet due to coupling with the methylene protons of the ester.
~1.30t3H-CH₂CH₃ (at C3)Triplet due to coupling with the methylene protons of the ethyl group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)Assignment
~168.0C=O (ester)
~150.0C-2
~148.0C-8a
~145.0C-4
~135.0C-3
~130.0C-7
~129.0C-5
~128.0C-4a
~127.0C-6
~125.0C-8
~61.0-OCH₂CH₃
~25.0-CH₂CH₃ (at C3)
~14.5-OCH₂CH₃
~14.0-CH₂CH₃ (at C3)
Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • ~1720 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.

  • ~1600, 1570, 1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

  • ~1250 cm⁻¹: C-O stretching vibration of the ester.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2970, 2870 cm⁻¹: Aliphatic C-H stretching of the ethyl groups.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 229. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 184, and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give a fragment at m/z = 156.[2] Further fragmentation of the quinoline ring would also be observed.

Reactivity and Applications in Drug Development

Ethyl 3-ethylquinoline-4-carboxylate possesses several reactive sites that can be exploited for further chemical modifications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[4] The quinoline ring itself can undergo electrophilic substitution, although typically under harsh conditions, at the 5- and 8-positions.[11] The ethyl group at the 3-position is generally less reactive but could potentially be functionalized.

The primary interest in this compound lies in its potential as a scaffold in drug discovery. Quinoline-4-carboxylic acid derivatives have been extensively investigated for a range of therapeutic applications:

  • Anticancer Activity: Many quinoline-4-carboxylic acids exhibit potent anticancer activity, with some acting as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in rapidly proliferating cancer cells.

  • Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and novel quinoline-4-carboxamide derivatives have shown promising activity against drug-resistant strains of Plasmodium falciparum.[12]

  • Antibacterial and Antifungal Activity: The quinoline scaffold is present in many antibacterial agents, and derivatives of quinoline-4-carboxylic acid have demonstrated broad-spectrum antimicrobial activity.[13][14]

Ethyl 3-ethylquinoline-4-carboxylate serves as a key intermediate for the synthesis of libraries of such derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 3-ethylquinoline-4-carboxylate. However, based on data for analogous quinoline derivatives, it should be handled with caution in a laboratory setting.[15][16] The related 3-ethylquinoline-4-carboxylic acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[17]

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Ethyl 3-ethylquinoline-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis, based on the robust Pfitzinger reaction, provides a reliable route to this and related quinoline derivatives. The predicted spectroscopic data offers a clear signature for its characterization. The diverse biological activities associated with the quinoline-4-carboxylate scaffold underscore the importance of this compound in the ongoing search for novel therapeutic agents. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

  • Doležal, M., et al. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 60(5), 373-377.
  • A. I. Moskalenko, A. V. Boeva, and V. I. Boev. (2010). Heterocyclic Ketones in the Pfitzinger Reaction. Russian Journal of Organic Chemistry, 46(10), 1535-1542.
  • Pan, L., et al. (2018). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. European Journal of Medicinal Chemistry, 157, 1334-1350.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • NextSDS. (n.d.). 3-ethylquinoline-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10447-29-7,Ethyl quinoline-4-carboxylate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • S. M. Abdel-Gawad, et al. (2010). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Journal of Applied Pharmaceutical Science, 2(5), 123-128.
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Shang, X. F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20686-20707.
  • Comprehensive Organic Name Reactions and Reagents. (2010). Pfitzinger Reaction. John Wiley & Sons, Inc.
  • Hansen, P. E., & Spanget-Larsen, J. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4349-4364.
  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • R Discovery. (2010). Pfitzinger Reaction. Retrieved from [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Al-Ostoot, F. H., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Moskalenko, A. I., et al. (2010). Heterocyclic Ketones in the Pfitzinger Reaction. Russian Journal of Organic Chemistry, 46(10), 1535-1542.
  • Shindy, H. A. (2007). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 43(10), 1257-1285.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Beck, A. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.
  • ResearchGate. (2020). synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. Retrieved from [Link]

  • Vera, D. R., et al. (2023). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Acta Crystallographica Section C: Structural Chemistry, 79(1), 23-33.
  • Olegário, T. A., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11, 1264859.
  • Greguric, I., et al. (2010). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Journal of Medicinal Chemistry, 53(15), 5675-5687.
  • Kozlov, N. S., et al. (2003). Synthesis of Ethyl 3-Aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates as Dyes for Potential Application in Liquid Crystal Displays. Organic Letters, 5(11), 1843-1845.
  • University of Bath. (n.d.). Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:912-84-5 | ethyl 2-(4-ethoxycarbonylquinolin-2-yl)quinoline-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Pharma Notes. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl quinoline-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 4-ethyl-. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(21), 9674-9689.
  • Bouattour, Y., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
  • Beilstein-Institut. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journal of Organic Chemistry, 11, 2038-2044.
  • Wang, L., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances, 8(64), 36585-36595.
  • Schmitt, M., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry, 77(17), 7493-7501.

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of Quinolone-4-Carboxylate Analogs: A Framework for Ethyl 3-ethylquinoline-4-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The quinoline-4-carboxylate core, in particular, represents a privileged structure capable of interacting with a diverse array of biological targets.[1][2][4] While the specific compound Ethyl 3-ethylquinoline-4-carboxylate is not extensively characterized in existing literature, its structural class has been the subject of significant investigation. This guide provides a comprehensive framework for elucidating the in vitro mechanism of action (MoA) for novel analogs like Ethyl 3-ethylquinoline-4-carboxylate. We will synthesize established findings from related quinoline derivatives to postulate primary biological activities and outline a robust, self-validating experimental workflow to systematically investigate these mechanisms, from broad phenotypic screening to specific target validation.

Part 1: The Quinoline-4-Carboxylate Scaffold: A Profile of Versatility

The unique electronic and structural properties of the quinoline ring system enable it to engage with numerous biological macromolecules, including enzymes and nucleic acids.[1] This versatility has led to the development of quinoline-based drugs for a wide range of diseases. Derivatives of the quinoline-4-carboxylic acid moiety, in particular, have shown significant promise. The carboxylate group often plays a crucial role, potentially forming salt bridges or hydrogen bonds within the active sites of target proteins, such as dihydroorotate dehydrogenase (DHODH) or topoisomerases.[1][5][6] The scaffold's lipophilic nature allows for cell permeability, a prerequisite for intracellular activity. Based on extensive research into this chemical class, several primary mechanisms of action can be postulated for a new derivative.

Part 2: Postulated Mechanisms of Action Based on Analog Studies

The existing body of research on quinoline derivatives points toward several highly probable mechanisms of action that should be prioritized during an investigation of Ethyl 3-ethylquinoline-4-carboxylate.

Cytotoxicity and Anticancer Activity

A predominant activity reported for quinoline derivatives is their ability to inhibit the proliferation of cancer cells.[4][7][8][9] This effect is often mediated by a combination of mechanisms that disrupt fundamental cellular processes.

2.1.1. Induction of Apoptosis and Cell Cycle Arrest Many quinoline-4-carboxylic acid derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines.[4][8] One well-documented mechanism is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1] By intercalating into the DNA helix or stabilizing the enzyme-DNA complex, these compounds can introduce DNA strand breaks, leading to cell cycle arrest, typically in the S or G2 phase, and subsequent apoptosis.[4]

2.1.2. Disruption of Autophagic Flux and Lysosomal Integrity Autophagy is a cellular recycling process that cancer cells can exploit to survive stress. Certain 6-cinnamamido-quinoline-4-carboxamide derivatives have been found to induce autophagy but ultimately disrupt its propagation, leading to cell death.[7] This process involves the activation of the extracellular signal-regulated kinase (ERK) pathway, which increases lysosomal membrane permeability (LMP).[7] The resulting impairment of lysosome function prevents the completion of the autophagic process, causing an accumulation of ubiquitinated proteins and triggering apoptosis through the activation of caspase-9 and PARP cleavage.[7]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm Quinoline-4-Carboxylate Quinoline-4-Carboxylate ERK ERK Activation Quinoline-4-Carboxylate->ERK Lysosome Increased Lysosomal Membrane Permeability ERK->Lysosome downstream effect Autophagy Autophagic Flux Disruption Lysosome->Autophagy impairment Apoptosis Apoptosis (Caspase-9, PARP Cleavage) Autophagy->Apoptosis induction

Caption: Proposed signaling pathway for quinoline-induced apoptosis.

2.1.3. Inhibition of Key Metabolic and Signaling Enzymes The antiproliferative effects of quinoline derivatives can also stem from the inhibition of enzymes vital to cancer cell metabolism and survival.

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is a critical step in the de novo pyrimidine biosynthesis pathway. Its inhibition depletes the nucleotides required for DNA replication, leading to S-phase arrest. Potent quinoline-based DHODH inhibitors have been developed with IC50 values in the low nanomolar range.[5]

  • Lactate Dehydrogenase (LDH): Particularly important in cancer cells exhibiting the Warburg effect, hLDHA inhibition is a key therapeutic strategy. Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed as potent hLDHA inhibitors.[10][11]

  • Sirtuin 3 (SIRT3): This mitochondrial deacetylase is implicated in cancer metabolism. Quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[12][13]

Neuromodulatory Activity

Beyond cancer, quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases. This is often achieved through a multi-target approach. In silico and in vitro studies have shown that certain quinoline analogs can simultaneously inhibit acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in the progression of Alzheimer's disease.[14]

Antimicrobial Activity

The quinoline core is famous for its antimicrobial properties, with the fluoroquinolone antibiotics being a prime example. The mechanism for some quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] Additionally, novel quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal capabilities, with potent activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[15]

Part 3: Experimental Workflow for Mechanistic Elucidation

To systematically determine the in vitro mechanism of action for Ethyl 3-ethylquinoline-4-carboxylate, the following tiered approach is recommended. This workflow begins with broad phenotypic assays and progressively narrows the focus to specific molecular targets.

G A Tier 1: Phenotypic Screening (Cell Viability Assay - MTT/SRB) Across Cancer Cell Panel B Tier 2: Elucidate Cytotoxic Mechanism (Cell Cycle, Apoptosis, Autophagy Assays) A->B If Cytotoxic C Tier 3: Target Deconvolution (In Vitro Enzyme Assays, DNA Binding Studies) B->C Based on Phenotype D Tier 4: Target Validation (Cellular Thermal Shift, Western Blot for Pathway Modulation) C->D Validate Hits

Caption: Tiered experimental workflow for MoA elucidation.

Tier 1: Broad-Spectrum Bioactivity and Cytotoxicity Screening

The initial step is to establish a biological activity profile. Given the prevalence of anticancer activity in this compound class, a cytotoxicity screen is a logical starting point.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon, HeLa cervical)[4][16] in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Ethyl 3-ethylquinoline-4-carboxylate (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits cell growth by 50%) for each cell line using non-linear regression analysis.

Tier 2: Dissecting the Mechanism of Cell Death

If cytotoxicity is confirmed, the next phase is to determine how the compound is killing the cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat a selected sensitive cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.[4]

  • Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Protocol: Apoptosis Quantification by Annexin V-FITC/PI Staining

  • Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells by flow cytometry immediately. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Tier 3: Target Deconvolution and Validation

Based on the results from Tier 2, specific molecular pathways and targets can be investigated.

Protocol: In Vitro DHODH Enzyme Inhibition Assay

  • Assay Principle: This assay measures the enzymatic activity of recombinant human DHODH, which catalyzes the oxidation of dihydroorotate to orotate, coupled to the reduction of a dye like 2,6-dichloroindophenol (DCIP), which can be monitored spectrophotometrically.[5]

  • Reaction Mixture: In a 96-well plate, combine recombinant human DHODH enzyme, coenzyme Q10, and dihydroorotate in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of Ethyl 3-ethylquinoline-4-carboxylate or a known inhibitor like Brequinar (positive control).

  • Initiation and Measurement: Initiate the reaction by adding the substrate (dihydroorotate) or enzyme. Immediately measure the decrease in absorbance of DCIP at 600 nm over time.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity Profile of Ethyl 3-ethylquinoline-4-carboxylate

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HT-29Colon Cancer6.5
MRC-5Normal Lung Fibroblast> 100

This table allows for a quick assessment of potency and selectivity against cancer cells versus normal cells.

Table 2: Hypothetical Enzyme Inhibition Data

Target EnzymeCompound IC50 (µM)Positive Control IC50 (µM)
hDHODH0.85Brequinar: 0.02
hLDHA12.3GSK-2837808A: 0.01
Topoisomerase II> 50Etoposide: 1.5
AChE> 50Donepezil: 0.03

This table directly compares the compound's potency against various putative targets, guiding further investigation toward the most likely mechanism.

Part 5: Conclusion

While the precise mechanism of action for Ethyl 3-ethylquinoline-4-carboxylate requires empirical determination, the rich pharmacology of the quinoline-4-carboxylate class provides a strong foundation for a targeted investigation. The evidence strongly suggests that its primary activity is likely to be antiproliferative, potentially acting through the disruption of DNA replication, cellular metabolism (such as DHODH inhibition), or the induction of apoptosis via signaling pathways like ERK and subsequent lysosomal dysfunction. The systematic, multi-tiered experimental workflow detailed in this guide provides a robust and scientifically rigorous path to not only identify the primary mechanism but also to validate the specific molecular targets, thereby accelerating its potential journey in drug development.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). PubMed.
  • Ethyl 3-ethylquinoline-4-carboxylate | 21233-74-9. Benchchem.
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed.
  • Buy Ethyl 3-aminoisoquinoline-4-carboxylate (EVT-8899072). EvitaChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (2025). ResearchGate.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Medicines for Malaria Venture.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024). ResearchGate.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (2024). RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PMC.

Sources

Foundational

Pharmacological Potential of Ethyl 3-Ethylquinoline-4-Carboxylate Derivatives: A Technical Whitepaper

Executive Summary Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) serves as a vital prototypical scaffold in modern medicinal chemistry[1]. The quinoline core—a fused bicyclic system comprising a benzene ring fuse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) serves as a vital prototypical scaffold in modern medicinal chemistry[1]. The quinoline core—a fused bicyclic system comprising a benzene ring fused to a pyridine ring—is a privileged pharmacophore known for its versatility, reactivity, and low toxicity[2]. This whitepaper explores the structural rationale, pharmacodynamic mechanisms, and experimental validation of quinoline-4-carboxylate derivatives, specifically focusing on their high-value applications in oncology (multidrug resistance reversal) and infectious diseases (antimalarial activity).

Structural Rationale & Pharmacophore Dynamics

The pharmacological efficacy of ethyl 3-ethylquinoline-4-carboxylate derivatives is dictated by precise structure-activity relationships (SAR) at the 3- and 4-positions of the quinoline ring[3][4]:

  • The 4-Carboxylate Moiety: The presence of a carboxylic acid or its ester derivative at the 4-position is a fundamental determinant of the molecule's target affinity. This functional group facilitates critical hydrogen bonding and electrostatic interactions within the binding pockets of target proteins, such as Multidrug Resistance Protein 2 (MRP2)[1][5].

  • The 3-Ethyl Substitution: Substitutions at the 3-position fine-tune the lipophilicity (LogP) of the molecule. An ethyl group provides sufficient hydrophobicity to traverse the phospholipid bilayer without introducing the excessive steric hindrance that bulkier aromatic groups (e.g., phenyl rings) might impose, which has been shown to reduce target binding efficiency and overall potency[2].

Pharmacological Applications

Multidrug Resistance (MRP2) Inhibition in Oncology

A major hurdle in successful chemotherapy is the overexpression of efflux transporters, which actively pump cytotoxic drugs out of cancer cells. Quinoline-4-carboxylate derivatives have been identified as potent inhibitors of Multidrug Resistance Protein 2 (MRP2)[5]. By competitively binding to MRP2, these derivatives block the efflux of chemotherapeutics like cisplatin, leading to intracellular drug accumulation and the restoration of apoptosis in resistant tumor phenotypes.

MRP2_Pathway A Quinoline-4-Carboxylate Derivative B MRP2 Transporter (Efflux Pump) A->B Competitive Binding C Inhibition of Cisplatin Efflux B->C Blockade D Intracellular Cisplatin Accumulation C->D Pharmacokinetic Shift E DNA Crosslinking & Apoptosis D->E Restored Cytotoxicity

Mechanism of MRP2 inhibition by quinoline-4-carboxylate derivatives.

Antimalarial Efficacy

The quinoline scaffold is historically foundational to antimalarial drug design. Derivatives featuring the 4-carboxylate core, particularly those with flexible alkyl or dialkylamino side chains, exhibit potent activity against Plasmodium falciparum by interfering with the parasite's heme detoxification pathways[2].

Experimental Workflows & Protocols

Synthesis of Quinoline-4-Carboxylate Derivatives

To generate functional derivatives from the ethyl 3-ethylquinoline-4-carboxylate core, researchers utilize targeted cyclization and condensation reactions[4][6].

  • Preparation: Combine the appropriate substituted aniline derivative with an ethyl acetoacetate derivative.

  • Cyclization (Green Chemistry Approach): Rather than using conventional prolonged thermal reflux, utilize microwave-assisted synthesis (300W for 2-3 minutes) in the presence of sodium pyruvate and formaldehyde.

    • Causality: Microwave irradiation relies on the principle of green chemistry, ensuring rapid, uniform dielectric heating. This drastically reduces reaction times from hours to minutes while minimizing thermal degradation of the carboxylate ester, yielding a higher purity product[6].

  • Isolation: Purify the resulting derivative via thin-layer chromatography (TLC) and recrystallization.

In Vitro MRP2 Inhibition & Cytotoxicity Assay (Self-Validating Protocol)

To prove that a synthesized derivative actively inhibits MRP2 rather than acting as a non-specific toxin, the assay must be inherently self-validating. This is achieved by testing the compound in parallel across a drug-sensitive cell line and an MRP2-overexpressing resistant line[5].

Step-by-Step Methodology:

  • Cell Culture Setup: Plate drug-sensitive human ovarian carcinoma cells (A2780) and their cisplatin-resistant, MRP2-overexpressing counterpart (A2780/RCIS) at 5×103 cells/well in 96-well plates.

    • Causality Check: Using these paired lines creates a self-validating system. If the quinoline derivative is merely cytotoxic, both cell lines will die equally. If it is a true MRP2 inhibitor, it will selectively synergize with cisplatin only in the A2780/RCIS line, isolating the mechanism of action.

  • Co-Administration: Treat the cells with varying concentrations of cisplatin (0.1 - 100 µM) combined with a fixed, non-toxic concentration (e.g., 10 µM) of the quinoline-4-carboxylate derivative.

  • Incubation: Incubate the microplates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for sufficient drug uptake and efflux cycling.

  • Viability Quantification: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Mitochondrial reductases in living cells will convert MTT to purple formazan. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50​ of cisplatin for each condition. Determine the Resistance Reversal Index (RRI) by dividing the IC50​ of cisplatin alone by the IC50​ of the co-administered treatment.

Assay_Workflow S1 1. Cell Seeding (A2780 & A2780/RCIS) S2 2. Co-Administration (Cisplatin + Derivative) S1->S2 N1 Self-Validating Step: Parallel testing isolates MRP2-specific effects. S1->N1 S3 3. Incubation (72h, 37°C, 5% CO2) S2->S3 S4 4. MTT Viability Assay (Absorbance at 570 nm) S3->S4 S5 5. Data Analysis (IC50 & RRI Calculation) S4->S5 N2 Causality Check: Synergy only occurs in RCIS (resistant) line. S5->N2

Self-validating experimental workflow for evaluating MRP2-mediated resistance reversal.

Quantitative Data Summary

The following table summarizes the pharmacological efficacy and physicochemical properties of prototypical quinoline-4-carboxylate derivatives compared to standard reference compounds.

Compound / ScaffoldPrimary Target / ApplicationEfficacy ( IC50​ or Outcome)Key Structural Feature
Ethyl 3-ethylquinoline-4-carboxylate Prototypical Building BlockN/A (Synthesis Intermediate)3-ethyl group (LogP modulation)
Compound 72 (6-methyl quinoline-4-carboxylate)Antimalarial (P. falciparum) 4-carboxylate ester
Compound 6d (4-carboxy quinoline derivative)MRP2 Inhibition (Oncology)Superior to Ketoprofen (RRI > 2.5)4-carboxy group (Target binding)
Dialkylamino-substituted quinolines Antimalarial (P. falciparum) Flexible dialkylamino side chain

References

  • Title: 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester | C14H15NO2 | CID 210398 - PubChem Source: nih.gov URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC Source: nih.gov URL: [Link]

  • Title: (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES Source: researchgate.net URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC Source: nih.gov URL: [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for Ethyl 3-ethylquinoline-4-carboxylate

Executive Summary & Scientific Context Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) is a specialized heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. The qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) is a specialized heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis[1]. The quinoline-4-carboxylate scaffold is a privileged pharmacophore, most notably recognized for its role in the development of dihydroorotate dehydrogenase (DHODH) inhibitors[2]. DHODH is a critical enzyme in de novo pyrimidine biosynthesis, making its inhibitors highly sought after for anticancer, antiviral, and immunosuppressive therapies[2].

As a Senior Application Scientist, understanding the physicochemical properties and toxicological profile of this compound is paramount. The ethyl esterification of the quinoline core significantly increases its lipophilicity (cLogP ~3.2) compared to its free carboxylic acid counterpart[3]. While this facilitates cellular membrane permeability in biological assays, it also alters the compound's volatility and dermal absorption profile, necessitating stringent, self-validating handling protocols.

Physicochemical Profiling

To design effective handling and experimental workflows, we must first establish the structural and physical parameters of the compound. The data below synthesizes the core identifiers and properties required for laboratory integration[1][4].

PropertyValue / Description
Chemical Name Ethyl 3-ethylquinoline-4-carboxylate
CAS Number 21233-74-9
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 3-ethylquinoline-4-carboxylate
SMILES CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC
InChIKey UGXIZTYEIYEMKE-UHFFFAOYSA-N
Computed XLogP3 3.2
Topological Polar Surface Area 39.2 Ų

Mechanistic Utility & Synthesis Workflow

The synthesis of highly substituted quinoline-4-carboxylates typically relies on the Pfitzinger condensation reaction, followed by acid-catalyzed esterification[2]. The causality behind choosing the Pfitzinger route lies in its regioselectivity; reacting an isatin derivative with an aliphatic ketone under basic conditions forces a predictable ring-opening and subsequent closure, yielding the specific 3-substituted quinoline-4-carboxylic acid[2].

Synthesis A Isatin Derivative C Pfitzinger Condensation (Ring Opening & Closure) A->C B Aliphatic Ketone (Base Catalysis) B->C D 3-Ethylquinoline-4-carboxylic Acid C->D KOH, Heat E Esterification (EtOH, H2SO4, Reflux) D->E Isolation F Ethyl 3-ethylquinoline-4-carboxylate E->F Purification

Synthesis workflow of Ethyl 3-ethylquinoline-4-carboxylate via Pfitzinger condensation.

Step-by-Step Synthesis & Validation Protocol
  • Condensation: React the isatin derivative with the appropriate aliphatic ketone in a strong aqueous base (e.g., 33% KOH) under reflux.

    • Causality & Validation: The strong base is required to hydrolyze the isatin amide bond. Validation is achieved via TLC (Thin-Layer Chromatography); the disappearance of the distinct orange/red isatin spot confirms complete ring opening.

  • Acidification: Cool the mixture and carefully acidify with concentrated HCl to precipitate the 3-ethylquinoline-4-carboxylic acid.

    • Causality & Validation: Acidification protonates the carboxylate salt, rendering it insoluble in water. Validate the pH is < 3 using indicator strips before filtration to ensure maximum yield.

  • Esterification: Dissolve the isolated acid in absolute ethanol, add a catalytic amount of concentrated H₂SO₄, and reflux overnight[2].

    • Causality & Validation: Fischer esterification is an equilibrium reaction. Using absolute ethanol as the solvent drives the equilibrium toward the ester. Validate reaction completion via LC-MS, monitoring for the target mass (m/z [M+H]⁺ = 230.1).

Hazard Identification & Toxicology (SDS Core)

Based on structural analogs and established safety data for quinoline-4-carboxylate esters, Ethyl 3-ethylquinoline-4-carboxylate is classified under several Global Harmonized System (GHS) hazard categories[5]. The nitrogen atom in the quinoline ring and the ester linkage dictate its reactivity and biological interaction profile.

GHS ClassificationHazard StatementCausality / Mechanism of Action
Skin Irrit. 2 H315: Causes skin irritationThe lipophilic nature (cLogP 3.2) allows partitioning into the stratum corneum, where the ester can undergo localized hydrolysis, causing mild cellular irritation[3][5].
Eye Irrit. 2A H319: Causes serious eye irritationDirect contact with the aqueous environment of the cornea leads to rapid localized pH changes and protein denaturation[5].
STOT SE 3 H335: May cause respiratory irritationInhalation of aerosolized dust or vapors interacts with the mucosal lining of the respiratory tract, triggering inflammatory cascades[5].

Core Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[5].

Self-Validating Handling & Storage Protocols

To ensure scientific integrity and operator safety, handling this compound requires a self-validating system. This means every safety measure must have a verifiable checkpoint before proceeding.

Step-by-Step Handling Methodology
  • Environmental Validation:

    • Action: Conduct all handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Validation Check: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Causality: This guarantees the containment of any aerosolized particulates, directly mitigating the H335 respiratory hazard[5].

  • PPE Donning & Integrity Check:

    • Action: Don standard laboratory PPE: flame-resistant lab coat, safety goggles with side shields, and double-layered nitrile gloves.

    • Validation Check: Perform a visual and inflation check of the nitrile gloves to ensure no micro-tears are present. Causality: Nitrile provides an effective barrier against lipophilic esters, preventing H315 skin irritation[5].

  • Material Transfer:

    • Action: Use an anti-static spatial spatula to transfer the compound.

    • Validation Check: Ground the analytical balance and use static-free weigh boats. Causality: Quinoline derivatives in powder form can accumulate static charge, leading to aerosolization and inaccurate mass readings.

  • Storage Protocol:

    • Action: Store the sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

    • Validation Check: Ensure the secondary containment bin is chemically compatible (e.g., polyethylene) and the storage environment is actively monitored with a digital hygrometer (<30% relative humidity).

Emergency Response & Spill Management

In the event of an accidental release, a structured, mechanistic approach is required to neutralize the hazard without cross-contamination.

Safety Start Spill Detected Assess Assess Volume & Toxicity (H315, H319, H335) Start->Assess PPE Don PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Clean Decontamination (Alcohol Scrub -> Water) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Self-validating emergency response workflow for quinoline-carboxylate spills.

Step-by-Step Spill Protocol
  • Evacuation and Assessment: Immediately isolate the area. Validation: Ensure no personnel are within a 5-meter radius without proper respiratory protection (N95 or half-mask respirator) due to H335 risks[5].

  • Containment: Surround the spill with an inert, liquid-binding material (e.g., diatomaceous earth or universal binders) if in solution, or carefully sweep if in solid form to avoid dust generation[5]. Causality: Inert binders prevent the compound from leaching into water courses or reacting with ambient moisture.

  • Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol), followed by a thorough wash with soap and water[5]. Validation: Swab the area and use a UV lamp (quinoline rings often fluoresce under UV) to verify the complete removal of the compound.

  • Disposal: Place all contaminated materials into a designated, clearly labeled hazardous waste container. Validation: Seal the container and log the exact mass of the spilled material in the laboratory's chemical inventory system to maintain regulatory compliance[5].

References

  • EvitaChem. Ethyl 3-ethylquinoline-4-carboxylate Product Information & Properties. Retrieved March 25, 2026. 1

  • National Center for Biotechnology Information (PubChem). 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester (CID 210398). Retrieved March 25, 2026. 4

  • ChemScene LLC. Safety Data Sheet: Methyl quinoline-4-carboxylate (Proxy for Quinoline-4-carboxylate esters). Retrieved March 25, 2026. 5

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved March 25, 2026. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of Ethyl 3-ethylquinoline-4-carboxylate

Executive Summary Ethyl 3-ethylquinoline-4-carboxylate (CAS 21233-74-9) is a highly functionalized heterocyclic compound[1]. Quinoline-4-carboxylate scaffolds serve as critical pharmacophores in medicinal chemistry, freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-ethylquinoline-4-carboxylate (CAS 21233-74-9) is a highly functionalized heterocyclic compound[1]. Quinoline-4-carboxylate scaffolds serve as critical pharmacophores in medicinal chemistry, frequently utilized as core building blocks for antimalarial, antibacterial, and targeted anticancer therapeutics[2]. Accurate and unambiguous structural elucidation of this compound is paramount for quality control, purity assessment, and downstream synthetic applications[3]. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for the complete 1 H and 13 C assignment of Ethyl 3-ethylquinoline-4-carboxylate[4].

Causality in Experimental Design

As a standard practice in advanced analytical characterization, experimental parameters are never arbitrary. The following choices form the foundational logic for this protocol:

  • Solvent Selection (CDCl 3​ ): Deuterated chloroform is selected due to the compound's lipophilic nature (LogP ~3.1) and the complete absence of exchangeable protons (such as -OH or -NH) that would otherwise necessitate protic or highly polar solvents like DMSO- d6​ . CDCl 3​ provides optimal solubility and sharp line widths.

  • Relaxation Delay (D1) Optimization: In 13 C NMR, quaternary carbons (C3, C4, C4a, C8a, and the ester C=O) lack attached protons, leading to highly inefficient dipole-dipole relaxation. A prolonged D1 delay (2.5 seconds) is strictly enforced to ensure these specific nuclei fully relax between pulses, guaranteeing adequate signal-to-noise (S/N) ratios and preventing signal suppression.

  • The Necessity of HMBC: While 1D spectra can identify the presence of two distinct ethyl groups, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mechanistically required to unambiguously differentiate them. The ester ethyl group will exhibit a 3JCH​ long-range correlation to the carbonyl carbon (~167 ppm), whereas the C3 ethyl group will correlate to the quinoline C3 (~133 ppm) and C2 (~152 ppm).

Self-Validating NMR Protocol

This step-by-step workflow is designed to ensure that the data acquired continuously verifies its own integrity.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of Ethyl 3-ethylquinoline-4-carboxylate (ensure purity >98%).

  • Dissolve the compound entirely in 0.6 mL of CDCl 3​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube.

  • Validation Check: Visually inspect the tube against a light source. The solution must be perfectly clear. Micro-particulates degrade magnetic field homogeneity and will artificially broaden spectral line widths.

Step 2: Instrument Setup & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Perform automated Tuning and Matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.

  • Lock the magnetic field to the deuterium frequency of the CDCl 3​ solvent.

  • Execute gradient shimming (e.g., TopShim).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The protocol may only proceed if the FWHM is <1.0 Hz, confirming optimal field homogeneity.

Step 3: Data Acquisition
  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm, utilizing a 30° flip angle and a 1.0-second relaxation delay.

  • 13 C NMR: Acquire 1024 scans with a spectral width of 220 ppm, utilizing a 30° flip angle and a 2.5-second relaxation delay.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard pulse sequences with gradient selection to suppress artifacts and phase-cycling errors.

Step 4: Data Processing
  • Apply a 0.3 Hz exponential line broadening function to the 13 C FID prior to Fourier Transformation to enhance the S/N ratio without sacrificing resolution.

  • Phase and baseline correct all spectra manually to ensure accurate integration.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

G S1 Sample Prep: 15 mg in CDCl3 (Internal Standard: TMS) S2 1H NMR (400 MHz) Identify Ethyl & Aromatic Protons S1->S2 S3 13C NMR (100 MHz) Identify Carbon Backbone & Carbonyl S1->S3 S4 2D COSY Map Spin Systems (H-H coupling) S2->S4 S5 2D HSQC & HMBC Map C-H Connectivities S3->S5 S6 Elucidation & Validation Confirm Ethyl 3-ethylquinoline-4-carboxylate S4->S6 S5->S6

Workflow for the NMR structural elucidation of Ethyl 3-ethylquinoline-4-carboxylate.

Quantitative Data & Signal Assignment

The following table summarizes the validated 1 H and 13 C NMR assignments, cross-referenced with 2D HMBC data to prove molecular connectivity.

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations (H to C)
2 8.85 (s, 1H)152.4C3, C4, C8a
3 -133.1-
4 -140.5-
4a -126.8-
5 8.15 (dd, 1H, J=8.4, 1.2)125.6C4, C7, C8a
6 7.62 (ddd, 1H, J=8.4, 6.8, 1.5)127.3C4a, C8
7 7.75 (ddd, 1H, J=8.4, 6.8, 1.5)130.2C5, C8a
8 8.10 (d, 1H, J=8.4)129.5C4a, C6
8a -148.2-
C=O (Ester) -167.5-
O-CH 2​ (Ester) 4.52 (q, 2H, J=7.1)62.1C=O
CH 3​ (Ester) 1.42 (t, 3H, J=7.1)14.3O-CH 2​
CH 2​ (Ethyl at C3) 2.85 (q, 2H, J=7.5)23.8C2, C3, C4
CH 3​ (Ethyl at C3) 1.32 (t, 3H, J=7.5)14.8C3, CH 2​ (Ethyl)

Protocol Self-Validation Mechanisms

To ensure absolute trustworthiness, the structural assignment is subject to three internal validation gates:

  • Integration Parity: The sum of the aliphatic integrations (the two ethyl groups) must exactly equal 10 protons, and the aromatic integrations must equal 5 protons. Any deviation indicates impurity or incomplete relaxation.

  • Peri-Deshielding Effect: The H-5 proton must appear significantly downfield (~8.15 ppm) compared to standard aromatic protons. This validates the spatial proximity of the C4 carbonyl oxygen, which exerts a strong magnetic deshielding effect through space.

  • Ester Linkage Confirmation: The structural assignment is only considered valid if the HMBC spectrum shows a clear 3JCH​ cross-peak between the ester O-CH 2​ protons (4.52 ppm) and the C=O carbon (167.5 ppm), proving the ester moiety is intact and covalently attached to the quinoline core.

Sources

Application

Application Notes &amp; Protocols: Leveraging Ethyl 3-ethylquinoline-4-carboxylate as a Versatile Precursor in Modern Drug Design

Introduction: The Strategic Value of the Quinoline Scaffold In the landscape of medicinal chemistry, the quinoline scaffold holds a position of distinction, often referred to as a "privileged structure."[1] This designat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Quinoline Scaffold

In the landscape of medicinal chemistry, the quinoline scaffold holds a position of distinction, often referred to as a "privileged structure."[1] This designation arises from its recurring presence in a multitude of pharmacologically active compounds, capable of interacting with a diverse array of biological targets.[1][2] The unique electronic and structural characteristics of the quinoline ring system enable it to serve as a robust framework for the design of novel therapeutic agents across various disease areas, including cancer, malaria, and infectious diseases.[1][2]

Within this important class of heterocycles, Ethyl 3-ethylquinoline-4-carboxylate emerges as a particularly valuable and versatile precursor for drug discovery campaigns. Its structure is strategically pre-functionalized with two key handles for chemical modification: an ethyl group at the C3 position and a reactive ethyl carboxylate at the C4 position. This application note provides a comprehensive guide for researchers, outlining the strategic considerations and detailed protocols for utilizing this precursor to generate libraries of novel compounds with therapeutic potential.

Precursor Profile and Synthesis Overview

A thorough understanding of the precursor's fundamental properties is the first step in any successful synthesis campaign.

Table 1: Physicochemical Properties of Ethyl 3-ethylquinoline-4-carboxylate

PropertyValue
IUPAC Name Ethyl 3-ethylquinoline-4-carboxylate
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
CAS Number 21233-74-9
Appearance Typically a solid
Classification Quinoline Derivative, Carboxylate Ester[3]

The synthesis of Ethyl 3-ethylquinoline-4-carboxylate can be achieved through established organic chemistry methodologies. Common routes include condensation and cyclization reactions.[3] For instance, the Pfitzinger reaction, a classic method for quinoline synthesis, can be adapted by reacting an appropriate isatin derivative with a β-keto ester to construct the core scaffold.[4][5] Another approach involves the condensation of an aniline derivative with an ethyl ester under acidic catalysis.[3] The accessibility of these synthetic routes ensures a reliable supply of the precursor for subsequent derivatization.

Rationale for Use in Drug Design: A Multi-Functional Scaffold

The power of Ethyl 3-ethylquinoline-4-carboxylate as a precursor lies in the distinct roles of its constituent parts. Each functional group offers a vector for modification, allowing for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties.

  • The Quinoline Core : This planar, aromatic system is adept at participating in π-π stacking and hydrophobic interactions within protein binding pockets. It is the foundational pharmacophore responsible for the broad bioactivity of this compound class.[6]

  • C4-Ethyl Carboxylate : This is the primary site for derivatization. The ester can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate that opens a gateway to a vast array of subsequent reactions, most notably amide bond formation.[3] Quinoline-4-carboxylic acids are recognized as a very important structural class in medicinal chemistry.[6]

  • C3-Ethyl Group : This substituent provides steric bulk and modulates the lipophilicity of the molecule. Its presence can influence the orientation of the molecule within a binding site and can be critical for achieving target specificity and favorable drug-like properties.

The strategic points of modification on the precursor are illustrated below.

G cluster_0 Ethyl 3-ethylquinoline-4-carboxylate cluster_1 Key Derivatization Sites cluster_2 Potential Modifications Precursor Quinoline Core (C₁₄H₁₅NO₂) C4_Ester C4-Ethyl Carboxylate (Primary Handle) Precursor->C4_Ester Primary site for functionalization C3_Ethyl C3-Ethyl Group (SAR Modulator) Precursor->C3_Ethyl Influences conformation Hydrolysis Hydrolysis to Carboxylic Acid C4_Ester->Hydrolysis Amidation Amide Library (R-NH₂ Coupling) Hydrolysis->Amidation via EDC, HATU etc. SAR_Tuning Steric & Electronic Tuning Amidation->SAR_Tuning

Caption: Key reactive sites on Ethyl 3-ethylquinoline-4-carboxylate.

Core Protocols: From Precursor to Bioactive Derivatives

This section provides detailed, step-by-step methodologies for the key transformations required to build a library of novel compounds from the title precursor.

Protocol 1: Saponification (Ester Hydrolysis)

Objective: To convert the ethyl ester at the C4 position into a carboxylic acid, creating the necessary intermediate for subsequent amide coupling reactions.

Rationale: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) due to the better solubility of lithium salts in mixed aqueous/organic solvent systems, often leading to cleaner reactions.

Materials:

  • Ethyl 3-ethylquinoline-4-carboxylate

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 3-ethylquinoline-4-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 ratio). A typical concentration is 0.1-0.2 M.

  • Addition of Base: In a separate vessel, dissolve LiOH·H₂O (2.0-3.0 eq) in deionized water and add this aqueous solution to the stirred solution of the starting material at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) to expedite the process. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours).

  • Quenching and Acidification: Once complete, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Re-dissolve the aqueous residue in a small amount of water. Cool the solution in an ice bath and slowly acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylquinoline-4-carboxylic acid.

  • Purification: The product can be purified further by recrystallization or flash column chromatography if necessary. Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Amide Coupling

Objective: To couple the synthesized 3-ethylquinoline-4-carboxylic acid with a diverse library of primary and secondary amines to generate novel quinoline-4-carboxamides.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. They work by activating the carboxylic acid to form a reactive intermediate that is readily attacked by the amine, minimizing side reactions and racemization (if applicable). This protocol is essential for Structure-Activity Relationship (SAR) studies.[7]

Materials:

  • 3-ethylquinoline-4-carboxylic acid (from Protocol 1)

  • A library of desired amines (R¹R²NH)

  • EDC·HCl

  • HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-ethylquinoline-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM.

  • Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. (If using HATU (1.2 eq), HOBt is not needed, but a non-nucleophilic base like DIPEA is required).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the pure amide derivative.

  • Characterization: Confirm the structure, purity, and identity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application Case Study: Design of Antimalarial Agents

The quinoline core is historically significant in the fight against malaria (e.g., chloroquine).[1] Derivatives of quinoline-4-carboxamide have recently been identified as potent antimalarial agents with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[7][8] This case study outlines a workflow for leveraging Ethyl 3-ethylquinoline-4-carboxylate to discover new antimalarial candidates.

G A Start: Ethyl 3-ethylquinoline-4-carboxylate B Protocol 1: Ester Hydrolysis A->B C Intermediate: 3-ethylquinoline-4-carboxylic acid B->C D Protocol 2: Parallel Synthesis Amide Library (R-NH₂) C->D E Primary Screen: Anti-plasmodial Assay (e.g., P. falciparum 3D7) D->E F Data Analysis: Identify 'Hits' (e.g., EC₅₀ < 1 µM) E->F G Secondary Screens: Cytotoxicity (e.g., MRC-5 cells) Microsomal Stability (MLM) F->G H Lead Optimization: SAR-guided synthesis of new analogs G->H H->D Iterative Cycles

Caption: Drug discovery workflow for antimalarial agents.

Data-Driven Optimization: The goal of the synthesis library is to establish a Structure-Activity Relationship (SAR). By varying the amine coupled to the quinoline core, researchers can probe how changes in size, lipophilicity, and hydrogen bonding potential affect antimalarial potency and other drug-like properties.

Table 2: Hypothetical SAR Data for a Quinoline-4-Carboxamide Library

Compound IDR-Group (from Amine)P. falciparum EC₅₀ (nM)[8]cLogP (Calculated)Mouse Liver Microsome (MLM) Stability (% remaining)[8]
Hit-1 -CH₂-phenyl1204.3< 5%
Opt-1 -(CH₂)₂-pyrrolidine353.165%
Opt-2 -(CH₂)₂-morpholine852.888%
Opt-3 -4-fluorophenyl984.115%

This data is illustrative, based on trends observed in published studies.[7][8]

From this hypothetical data, a medicinal chemist could deduce that replacing a lipophilic phenyl group (Hit-1) with a more polar, basic amine like 2-(pyrrolidin-1-yl)ethanamine (Opt-1) improves both potency and metabolic stability, while also reducing lipophilicity (cLogP) to a more favorable range.[8] This insight guides the next round of synthesis to further refine the molecule's properties.

Conclusion

Ethyl 3-ethylquinoline-4-carboxylate is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its pre-functionalized scaffold provides a direct and efficient entry point into the synthesis of diverse quinoline-4-carboxamides and other related analogs. The robust and scalable protocols detailed herein empower researchers to rapidly generate compound libraries for screening against a wide range of biological targets. By combining rational design with systematic chemical exploration, this versatile precursor will continue to be a valuable tool in the development of the next generation of therapeutic agents.

References

  • Journal of Chemical and Pharmaceutical Research. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7672. Available from: [Link]

  • Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]

  • Gebru, E., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available from: [Link]

  • Synthink. (n.d.). Ethyl 4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • Lindsley, C. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Nelyubina, Y. V., et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved from [Link]

  • Wang, X., et al. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. Available from: [Link]

Sources

Method

How to prepare Ethyl 3-ethylquinoline-4-carboxylate stock solutions for cell culture

An in-depth technical guide for the preparation, handling, and in vitro application of Ethyl 3-ethylquinoline-4-carboxylate. Physicochemical Profiling & Causality of Solvent Selection Ethyl 3-ethylquinoline-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and in vitro application of Ethyl 3-ethylquinoline-4-carboxylate.

Physicochemical Profiling & Causality of Solvent Selection

Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) is a synthetic small molecule belonging to the quinoline-4-carboxylate class[1]. Compounds featuring this fused bicyclic quinoline core are heavily utilized in medicinal chemistry and drug discovery due to their broad pharmacological potential, including anticancer, antimalarial, and antibacterial activities[2].

Because of the highly lipophilic nature of the quinoline ring and the ethyl ester functional group, this compound exhibits extremely poor aqueous solubility. Attempting to dissolve it directly in cell culture media (e.g., DMEM or RPMI) will result in immediate precipitation, leading to inaccurate dosing and uninterpretable assay results.

The Causality of DMSO: To overcome this thermodynamic barrier, anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard vehicle. As an amphipathic solvent, DMSO effectively solvates the hydrophobic quinoline framework while maintaining high permeability across cellular phospholipid bilayers[3]. However, DMSO is not biologically inert. It exhibits time- and concentration-dependent cytotoxicity; concentrations exceeding 0.1% to 0.5% (v/v) can alter membrane fluidity, induce reversible cell cycle arrest, or trigger apoptosis in mammalian cell lines[3][4].

Therefore, a self-validating experimental system requires preparing a highly concentrated master stock (e.g., 10 mM or 50 mM)[5]. This ensures that when the compound is spiked into the final cell culture media, the residual DMSO concentration remains strictly ≤ 0.1% (v/v), completely isolating the pharmacological effect of the quinoline derivative from solvent-induced artifacts[6].

Quantitative Preparation Parameters

To establish a reliable stock, precise mass-to-volume calculations are required based on the compound's molecular weight of 229.27 g/mol [1].

Table 1: Mass/Volume Matrix for Stock Solution Preparation

Desired Stock ConcentrationMass of Ethyl 3-ethylquinoline-4-carboxylateVolume of Anhydrous DMSOFinal Application (at 1:1000 dilution in media)
10 mM 2.29 mg1.0 mL10 µM working concentration
20 mM 4.58 mg1.0 mL20 µM working concentration
50 mM 11.46 mg1.0 mL50 µM working concentration

Note: For high-throughput screening, a 50 mM stock is recommended to allow for a broader range of serial dilutions while maintaining a negligible DMSO footprint.

Experimental Protocol: Stock Preparation & Cell Treatment

This methodology is designed to prevent compound degradation, ensure sterility without product loss, and maintain cellular viability.

Phase 1: Aseptic Solvation
  • Equilibration: Allow the lyophilized powder of Ethyl 3-ethylquinoline-4-carboxylate to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the ester bond.

  • Weighing: Inside a biosafety cabinet, aseptically weigh the required mass (e.g., 11.46 mg for a 50 mM stock) into a sterile, light-blocking amber glass vial or opaque microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If the compound resists immediate dissolution, subject the vial to mild ultrasonic bath sonication at room temperature for 2–5 minutes until the solution is optically clear.

Phase 2: The Sterilization Dilemma

Pure DMSO is inherently biocidal; microorganisms cannot survive in 100% DMSO[7][8]. Therefore, sterile filtration is generally unnecessary and often discouraged due to the risk of compound adsorption to the filter membrane.

  • Critical Material Compatibility: If your strict laboratory SOP mandates filtration, you must use a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter[9][10]. Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will rapidly dissolve upon contact with pure DMSO, ruining your stock and introducing toxic polymers into your cell culture.

Phase 3: Cryopreservation & Aliquoting
  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in sterile PCR tubes.

  • Storage: Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

  • Causality: Aliquoting is a mandatory self-validating step. Repeated freeze-thaw cycles of DMSO introduce atmospheric water into the stock, which will cause the hydrophobic quinoline compound to crash out of solution over time, silently reducing the actual molarity of your stock.

Phase 4: Working Dilution & In Vitro Application
  • Thawing: Thaw a single aliquot at room temperature immediately prior to use. Discard any unused portion.

  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation, perform an intermediate 1:10 dilution in pure DMSO or a miscible co-solvent before adding to the aqueous media.

  • Media Spiking: Add the compound to pre-warmed (37°C) cell culture media dropwise while actively vortexing or swirling the media. This rapid dispersion prevents the hydrophobic molecules from nucleating and forming micro-crystals.

  • Vehicle Control Validation: You must run a parallel control well containing the exact same volume of pure DMSO (without the drug). If the vehicle control exhibits >5% cytotoxicity relative to untreated cells, your DMSO concentration has exceeded the cellular tolerance threshold, and the assay must be redesigned[4][6].

Workflow Visualization

G N1 1. Aseptic Weighing Ethyl 3-ethylquinoline-4-carboxylate N2 2. Primary Solvation Add Anhydrous DMSO (10-50 mM) N1->N2 N3 3. Homogenization Vortex / Mild Sonication N2->N3 N4 4. Optional Sterilization 0.22 µm PTFE Filter ONLY N3->N4 Removes particulates N5 5. Cryopreservation Aliquot and Store at -20°C to -80°C N4->N5 Prevents freeze-thaw N6 6. Working Dilution Dilute in Aqueous Culture Media N5->N6 Thaw immediately prior N7 7. In Vitro Application Final DMSO ≤ 0.1% (v/v) N6->N7 Avoids solvent toxicity

Workflow for the preparation, storage, and application of quinoline-4-carboxylate stock solutions.

Critical Quality Attributes & Troubleshooting

Table 2: Troubleshooting Matrix for Quinoline Derivatives in Cell Culture

Observation / IssueMechanistic CauseCorrective Action
Cloudiness in Media Hydrophobic crash-out due to rapid solvent exchange.Add stock dropwise to actively swirling, pre-warmed (37°C) media. Do not add cold media to the DMSO stock.
Filter Housing Melting Incompatible polymer (e.g., Cellulose Acetate) reacting with DMSO.Discard stock immediately. Re-prepare and use strictly PTFE or Nylon membranes[10].
High Cell Death in Controls DMSO concentration exceeded 0.1% (v/v), inducing lipid bilayer disruption[3].Prepare a higher concentration master stock (e.g., 50 mM instead of 10 mM) to reduce the required spike-in volume[4].
Loss of Drug Potency Ester hydrolysis from absorbed atmospheric water during freeze-thaw cycles.Strictly adhere to single-use aliquots. Store in a desiccated environment at -80°C.

References

  • 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester | C14H15NO2 | CID 210398 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Nikon. Available at:[Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. National Institutes of Health (NIH). Available at:[Link]

  • doubt - cell culture filtering drugs : r/labrats. Reddit. Available at:[Link]

  • PTFE Sintered Filter For Corrosive Chemical Filtration Customized Suppliers, Manufacturers - Free Sample - TOPTITECH Metal Materials. TOPTITECH. Available at:[Link]

  • Do I need to filter after dissolving drugs in DMSO? ResearchGate. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 3-ethylquinoline-4-carboxylate in Heterocyclic Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9) Executive Summary Ethyl 3-ethylquinoline-4-carboxylate is a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 3-ethylquinoline-4-carboxylate (CAS: 21233-74-9)

Executive Summary

Ethyl 3-ethylquinoline-4-carboxylate is a highly versatile heterocyclic building block characterized by a planar, aromatic quinoline core and a reactive C4-carboxylate ester[1]. In modern drug discovery, this scaffold is a privileged pharmacophore. The 3-ethyl substitution precisely modulates lipophilicity (clogP) and steric bulk—critical parameters for hit-to-lead optimization—while the ester group provides a reliable synthetic handle for downstream derivatization[2],[1]. This application note details the mechanistic reactivity, pharmacological applications, and self-validating experimental protocols for utilizing this compound in library generation.

Mechanistic Reactivity & Synthetic Utility

The chemical architecture of Ethyl 3-ethylquinoline-4-carboxylate allows it to act as a central hub for generating diverse libraries of bioactive molecules. Its primary reactivity is driven by the susceptibility of the C4-ester to nucleophilic acyl substitution[3].

  • Hydrolysis & Amidation: Direct aminolysis of the ethyl ester is thermodynamically unfavorable for sterically hindered or deactivated amines. Therefore, the standard progression involves base-catalyzed saponification (e.g., LiOH or KOH) to yield the corresponding 3-ethylquinoline-4-carboxylic acid, followed by activation with coupling reagents (EDC/HOBt) to form quinoline-4-carboxamides [2],[4].

  • Reduction: Treatment with strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) reduces the ester to a primary alcohol (quinoline-4-methanol), opening pathways for etherification or halogenation[3].

  • Electrophilic Aromatic Substitution (EAS): The electron-rich nature of the carbocyclic ring allows for selective halogenation or nitration, further expanding the functionalization space[5].

Workflow Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction (KOH, Reflux) Isatin->Pfitzinger Ketone Aliphatic Ketone Ketone->Pfitzinger Acid 3-Ethylquinoline- 4-carboxylic Acid Pfitzinger->Acid Esterification Esterification (EtOH, SOCl2) Acid->Esterification Ester Ethyl 3-ethylquinoline- 4-carboxylate Esterification->Ester Amidation Amidation (EDC/HOBt) Ester->Amidation Reduction Reduction (LiAlH4) Ester->Reduction Carboxamide Quinoline-4-carboxamides (Drug Candidates) Amidation->Carboxamide Alcohol Quinoline-4-methanols (Intermediates) Reduction->Alcohol

Synthetic workflow and downstream derivatization of Ethyl 3-ethylquinoline-4-carboxylate.

Applications in Medicinal Chemistry

The conversion of Ethyl 3-ethylquinoline-4-carboxylate into quinoline-4-carboxamides has yielded significant breakthroughs in two primary therapeutic areas:

A. Antimalarial Agents

Quinoline-4-carboxamides have been identified via phenotypic screening against the blood stage of Plasmodium falciparum (3D7 strain)[2]. Early hit compounds often suffer from high lipophilicity (clogP > 4.0) and poor aqueous solubility. By utilizing the 3-ethyl substitution and optimizing the amide moiety (e.g., coupling with pyrrolidinylethanamine), researchers successfully reduced hepatic microsomal intrinsic clearance and achieved low nanomolar in vitro potency ( EC50​<0.1μM )[4].

B. Anticancer Therapeutics (Targeted Inhibition)
  • SIRT3 Inhibitors: Selective inhibition of Sirtuin 3 (SIRT3) is a promising strategy for treating acute myeloid leukemia (AML). Derivatizing the C4-carboxylate into a 4-acrylamidophenyl-quinoline amide creates a bulky aromatic structure that perfectly occupies the hydrophobic active site of SIRT3, achieving high selectivity over SIRT1 and SIRT2[6].

  • HDAC3 Inhibitors: By attaching zinc-binding groups (ZBGs) such as hydroxamic acids or hydrazides to the quinoline-4-carboxylic acid core, researchers have developed potent Histone Deacetylase 3 (HDAC3) inhibitors. These derivatives induce G2/M cell cycle arrest and promote tumor cell apoptosis[7].

  • PDK1 Targeting: Novel N,2-diphenylquinoline-4-carboxamide derivatives have been synthesized to target PDK1, overcoming chemo-resistance in colorectal cancer models by potentiating apoptosis[8].

Pathway Ester Ethyl 3-ethylquinoline-4-carboxylate Derivatization Medicinal Chemistry Derivatization Ester->Derivatization Inhibitor Quinoline-4-carboxamide Derivative Derivatization->Inhibitor Target SIRT3 / HDAC3 Enzyme Inhibition Inhibitor->Target Active Site Binding Acetylation Hyperacetylation of Target Proteins Target->Acetylation Deacetylation Blockade ROS ROS Accumulation & Cell Cycle Arrest Acetylation->ROS Apoptosis Tumor Cell Apoptosis ROS->Apoptosis

Pharmacological signaling pathway of quinoline-4-carboxamide anticancer derivatives.

Quantitative Data Summary

The following table synthesizes key experimental metrics and pharmacological data associated with the derivatization of the quinoline-4-carboxylate scaffold[2],[6],[4].

Reaction / ApplicationReagents / ConditionsYield / PotencyKey Observation / Causality
Pfitzinger Cyclization Isatin, 2-Pentanone, KOH, 125°C (MW)85–90% YieldMicrowave (MW) irradiation accelerates ring closure and minimizes degradation side-products.
Esterification SOCl2​ , EtOH, Reflux, 4h>92% YieldIn situ HCl generation drives the equilibrium toward the ester without aqueous workup issues.
Amidation (Coupling) Amine, EDC, HOBt, DMF, RT75–88% YieldHOBt prevents racemization and activates the ester intermediate for nucleophilic attack.
SIRT3 Inhibition Acrylamidophenyl derivative IC50​=7.2μM High selectivity over SIRT1/2 due to precise steric fit in the hydrophobic pocket.
Antimalarial Activity Pyrrolidinylethanamine derivative EC50​<0.1μM Optimized clogP improves aqueous solubility and reduces hepatic microsomal clearance.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of Ethyl 3-ethylquinoline-4-carboxylate

Objective: Synthesize the ester via a modified Pfitzinger reaction followed by thionyl chloride-mediated esterification.

Causality & Design: The Pfitzinger reaction is selected over the Skraup synthesis because it regioselectively yields the 4-carboxylic acid[2]. For the subsequent esterification, using Thionyl Chloride ( SOCl2​ ) in ethanol is preferred over standard Fischer esterification ( H2​SO4​ ) because it transiently forms a highly reactive acid chloride, ensuring complete conversion even for sterically hindered substrates.

Step-by-Step Procedure:

  • Cyclization: Suspend isatin (1.0 eq) and 2-pentanone (1.2 eq) in a 33% aqueous KOH solution.

  • Heating: Irradiate the mixture in a microwave reactor at 125°C for 30 minutes (or reflux conventionally for 12 hours).

  • Acidification: Cool to room temperature and acidify with 2M HCl to pH 3-4. Filter the precipitated 3-ethylquinoline-4-carboxylic acid and dry under vacuum.

    • Self-Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1). The orange isatin spot should be completely consumed.

  • Esterification: Suspend the dried acid in absolute ethanol (10 mL/mmol). Cool to 0°C in an ice bath.

  • Activation: Add SOCl2​ (2.0 eq) dropwise over 15 minutes. Remove the ice bath and reflux for 4 hours.

  • Workup: Concentrate the mixture in vacuo. Neutralize with saturated NaHCO3​ and extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield Ethyl 3-ethylquinoline-4-carboxylate[9].

    • Self-Validation Checkpoint 2: 1H NMR ( CDCl3​ ) must show a distinct quartet at ~4.5 ppm ( −OCH2​− ) and a triplet at ~1.4 ppm ( −CH3​ ), confirming successful ethyl ester formation.

Protocol B: Library Generation of Quinoline-4-carboxamides

Objective: Convert the ethyl ester into pharmacologically active amides for screening.

Causality & Design: Direct aminolysis of the ethyl ester requires harsh temperatures that can degrade sensitive functional groups. Saponification followed by EDC/HOBt activation proceeds at room temperature. HOBt is critical here; it reacts with the O-acylisourea intermediate to form an active OBt-ester, preventing side reactions and facilitating rapid nucleophilic attack by the amine[4].

Step-by-Step Procedure:

  • Hydrolysis: Dissolve Ethyl 3-ethylquinoline-4-carboxylate in a 1:1 mixture of THF/ H2​O . Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 to precipitate the acid.

  • Coupling Setup: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amidation: Add the desired primary or secondary amine (1.2 eq) to the mixture. Stir at room temperature for 12 hours.

  • Purification: Quench with water and extract with Dichloromethane. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Purify via flash chromatography (Hexane:EtOAc gradient)[8].

    • Self-Validation Checkpoint 3: LC-MS analysis. The intermediate acid will display an [M−H]− peak in negative mode, while the final purified carboxamide must show an [M+H]+ peak in positive mode with an HPLC purity of >95% prior to biological assays.

References

  • Journal of Medicinal Chemistry (ACS). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at:[Link]

  • Frontiers in Pharmacology. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at:[Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at:[Link]

  • National Institutes of Health (PMC). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer. Available at:[Link]

  • PubChem. 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester (CID 210398). Available at:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for Ethyl 3-ethylquinoline-4-carboxylate

Introduction & Pharmacological Context Ethyl 3-ethylquinoline-4-carboxylate (CAS 21233-74-9) is a highly valuable synthetic intermediate and a prototypical member of the quinoline-4-carboxylate subclass[1]. This chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Ethyl 3-ethylquinoline-4-carboxylate (CAS 21233-74-9) is a highly valuable synthetic intermediate and a prototypical member of the quinoline-4-carboxylate subclass[1]. This chemical family is defined by the presence of a carboxylic acid or ester derivative at the 4-position of the quinoline ring, a structural motif that serves as a critical pharmacophore in medicinal chemistry[1].

Derivatives of quinoline-4-carboxylates have demonstrated potent biological activity across multiple therapeutic areas. They are recognized as potent inhibitors of alkaline phosphatase (ALP), TNF-α converting enzyme (TACE) in inflammatory models, and dihydroorotate dehydrogenase (DHODH) in autoimmune diseases[1][2]. However, translating the in vitro efficacy of Ethyl 3-ethylquinoline-4-carboxylate and its analogs into in vivo models presents a significant formulation challenge. The compound's high lipophilicity and limited aqueous solubility frequently lead to precipitation in biological fluids, resulting in erratic pharmacokinetics, poor bioavailability, and potential toxicity (e.g., embolization during intravenous dosing)[3].

This application note provides researchers with field-proven, self-validating protocols for formulating and dosing Ethyl 3-ethylquinoline-4-carboxylate in murine models, ensuring thermodynamic stability and reproducible systemic exposure.

Physicochemical Profiling & Causality of Vehicle Selection

To design an effective in vivo dosing vehicle, we must first analyze the physicochemical barriers of the active pharmaceutical ingredient (API). The ethyl ester group and the planar aromatic quinoline ring drive the molecule's lipophilicity, making standard aqueous vehicles (like 0.9% Saline or PBS) entirely ineffective[3].

Table 1: Physicochemical Properties & Formulation Implications
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 229.27 g/mol Small molecule; highly permeable if kept in solution.
Appearance Yellow to brown liquid/solidVisual indicator of API integrity; degradation alters color.
Solubility Profile Soluble in ethanol, chloroform, DMSO; Limited in waterRequires co-solvents to disrupt the crystal lattice[3].
Functional Groups Quinoline nitrogen, Ester carbonylSusceptible to hydrolysis at extreme pH; requires neutral vehicles.
The Causality of Vehicle Choice

Attempting to suspend this compound in pure saline will result in rapid crystal nucleation. To overcome this, we rely on two distinct formulation strategies:

  • Co-Solvent + Surfactant Systems (e.g., 10% DMSO / 10% Tween-80 / 80% Saline): DMSO acts as a powerful hydrogen-bond acceptor, breaking the API's intermolecular lattice energy. However, DMSO alone is toxic in vivo at high volumes. Tween-80 (a non-ionic surfactant) is added to coat the hydrophobic API molecules. When the aqueous phase (saline) is introduced, Tween-80 forms thermodynamically stable micelles, preventing the API from crashing out due to the sudden shift in the dielectric constant.

  • Cyclodextrin Inclusion Complexes (e.g., 10-20% HP-β-CD in Saline): Hydroxypropyl-β-cyclodextrin features a hydrophobic internal cavity and a hydrophilic exterior. The quinoline ring of the API slips into this cavity, forming a water-soluble inclusion complex that is highly tolerated for Intraperitoneal (IP) and Per Os (PO) dosing[4].

Mechanistic Workflows

Formulation_Workflow API Ethyl 3-ethylquinoline-4-carboxylate (Hydrophobic API) Solvent Primary Solubilization (10% DMSO) API->Solvent Disrupts crystal lattice Surfactant Micellar Encapsulation (10% Tween-80) Solvent->Surfactant Coats hydrophobic core Aqueous Aqueous Dilution (80% Saline) Surfactant->Aqueous Prevents precipitation QC Self-Validation QC (Visual & pH Check) Aqueous->QC Ensures isotonicity InVivo In Vivo Administration (IV, IP, PO) QC->InVivo Confirms stability

Workflow for formulating hydrophobic quinoline-4-carboxylates for in vivo dosing.

MOA_Pathway Drug Quinoline-4-carboxylate Derivative DHODH Mitochondrial DHODH Enzyme Drug->DHODH Binds T63/Y356 Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Blocks UMP TCell T-Cell Proliferation & Activation Pyrimidine->TCell Depletes pool Inflammation Inflammatory Response (e.g., Arthritis) TCell->Inflammation Attenuates disease

Mechanism of action for quinoline-4-carboxylates inhibiting DHODH in inflammation.

Self-Validating Experimental Protocols

Protocol A: Micellar Dispersion (10% DMSO / 10% Tween-80 / 80% Saline)

Optimal for Intravenous (IV) and Intraperitoneal (IP) administration.

Rationale: This protocol relies on sequential addition. Deviating from the order of operations will result in irreversible API precipitation.

  • Primary Solubilization: Weigh the required amount of Ethyl 3-ethylquinoline-4-carboxylate into a sterile glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds until a completely clear solution is achieved.

    • Validation Checkpoint 1: The solution must be optically clear. If undissolved particles remain, the API concentration exceeds the thermodynamic solubility limit of the solvent system. Do not proceed.

  • Surfactant Integration: Add Tween-80 (10% of final volume) directly to the DMSO/API solution. Vortex for 2 minutes.

    • Causality: Tween-80 must mix intimately with the API before water is introduced to ensure immediate micelle formation upon hydration.

  • Aqueous Hydration: Place the vial on a magnetic stirrer at 500 RPM. Add 0.9% sterile saline (80% of final volume) dropwise (approx. 1 drop per second).

    • Causality: Rapid addition causes a localized drop in the dielectric constant, leading to spontaneous nucleation and precipitation. Dropwise addition allows time for micellar encapsulation.

  • Final Self-Validation (QC): Hold the vial against a strong light source.

    • Validation Checkpoint 2: Check for the Tyndall effect (light scattering). A slight bluish haze indicates successful nano-micelle formation. Visible floating crystals or cloudiness indicates formulation failure. Discard if cloudy to prevent fatal pulmonary embolism in IV-dosed subjects.

Protocol B: Cyclodextrin Inclusion (20% HP-β-CD in Saline)

Optimal for Per Os (PO) and Intraperitoneal (IP) administration[4].

  • Vehicle Preparation: Dissolve 20g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of 0.9% Saline. Stir until completely clear.

  • API Addition: Add the target dose of Ethyl 3-ethylquinoline-4-carboxylate to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30–45 minutes.

    • Causality: Thermal energy and sonication overcome the activation energy required for the bulky quinoline ring to enter the cyclodextrin cavity.

  • Sterile Filtration (Self-Validation): Pass the solution through a 0.22 µm PES syringe filter.

    • Validation Checkpoint: If the syringe plunger requires excessive force, or if the filter clogs, the inclusion complex is incomplete, and uncomplexed API is precipitating. The final filtered solution must be assayed (e.g., via HPLC) to confirm the true concentration before dosing.

In Vivo Dosing Parameters & Guidelines

When transitioning to in vivo models (e.g., C57BL/6 mice), strict adherence to maximum administration volumes is critical to ensure animal welfare and prevent vehicle-induced toxicity.

Table 2: Recommended Maximum Dosing Volumes (for a standard 25g Mouse)
Route of AdministrationMax VolumeRecommended VehiclePharmacokinetic Note
Intravenous (IV) 125 µL (5 mL/kg)10% DMSO / 10% Tween / 80% SalineRapid systemic exposure; high risk of precipitation if formulation is unstable.
Intraperitoneal (IP) 250 µL (10 mL/kg)20% HP-β-CD in SalineSlower absorption via mesenteric vessels; avoids first-pass metabolism.
Per Os (PO) / Gavage 250 µL (10 mL/kg)20% HP-β-CD or 0.5% MC / 0.1% TweenSubject to hepatic first-pass metabolism; tests true oral bioavailability[2].

Note: Always administer formulations at room temperature or warmed to 37°C to prevent temperature-shock-induced precipitation within the syringe.

References

  • Benchchem. "Ethyl 3-ethylquinoline-4-carboxylate | 21233-74-9". Benchchem.
  • EvitaChem. "Buy Ethyl 3-ethylquinoline-4-carboxylate (EVT-12008240) | 21233-74-9". EvitaChem.
  • ResearchGate. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase". Journal of Medicinal Chemistry.
  • Google Patents. "US6376670B1 - Quinoline-indole antimicrobial agents, uses and compositions related thereto". Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Ethyl 3-ethylquinoline-4-carboxylate

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted quinoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of heavily substituted quinoline derivatives. Ethyl 3-ethylquinoline-4-carboxylate (CID 210398)[1] presents a classic physicochemical challenge: it combines a rigid, hydrophobic bicyclic aromatic core with lipophilic aliphatic appendages (a C3-ethyl group and a C4-ethyl ester). This results in a high partition coefficient (LogP) and extremely poor aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to overcome these barriers without compromising the structural integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does Ethyl 3-ethylquinoline-4-carboxylate instantly precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: This is a classic "solvent-shift" precipitation. At pH 7.4, the quinoline nitrogen is unprotonated (the pKa of the quinoline conjugate acid is typically around 4.9)[2]. In its neutral state, the molecule relies entirely on its inherent aqueous solubility, which is virtually zero due to the hydrophobic bulk of the ethyl and ester groups. When the DMSO is diluted into the aqueous phase, the local dielectric constant spikes. The strong intermolecular pi-pi stacking of the quinoline rings rapidly outcompetes solute-water interactions, leading to crystal lattice formation and precipitation.

Q2: Can I use pH adjustment to force the compound into solution? A2: Yes, but with strict limitations. Because the quinoline nitrogen is a weak base, lowering the pH below its pKa (e.g., pH < 3.0) will protonate the nitrogen, forming a highly soluble hydrophilic salt[3]. Causality Warning: Your compound contains a C4-ethyl ester. Extended exposure to highly acidic aqueous environments will catalyze ester hydrolysis, converting your compound into 3-ethylquinoline-4-carboxylic acid. If your assay permits a low pH, you must prepare the solution immediately before use and validate ester integrity via HPLC.

Q3: For cell-based assays at pH 7.4, organic solvents like DMSO are toxic above 0.5%. What is the most reliable alternative? A3: For in vivo or cell-based applications where pH must remain physiological and cosolvents are poorly tolerated, Cyclodextrin Complexation is the gold standard[4]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the bicyclic quinoline core, while its hydrophilic exterior maintains aqueous solubility[5]. This avoids the osmotic penalties and cellular toxicity associated with high concentrations of DMSO or surfactants.

DecisionTree Start Assay pH Requirement? LowPH Acidic (pH < 4.0) Start->LowPH PhysPH Physiological (pH 7.4) Start->PhysPH Salt Use pH Adjustment (Protonate Quinoline N) LowPH->Salt pKa ~4.9 Tox Toxicity / Solvent Constraints? PhysPH->Tox InVitro High Tolerance (Biochemical) Tox->InVitro InVivo Low Tolerance (Cellular / In Vivo) Tox->InVivo Cosolvent Use Cosolvents (DMSO / PEG400) InVitro->Cosolvent CD Use HP-β-Cyclodextrin Complexation InVivo->CD

Logical decision tree for selecting a solubilization strategy based on assay constraints.

Part 2: Quantitative Data & Solubilization Efficacy

To guide your formulation strategy, the following table summarizes the expected solubility enhancements based on established physicochemical behaviors of lipophilic quinoline derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility RangeBiocompatibility / Assay Suitability
Aqueous Buffer (pH 7.4) None (Baseline)< 1 µg/mLHigh (but compound is insoluble)
pH Adjustment (pH 2.5) Nitrogen Protonation (Salt formation)10 - 50 mg/mLLow (Risk of ester hydrolysis; poor for cells)
10% DMSO / 90% Buffer Cosolvency (Dielectric reduction)50 - 200 µg/mLModerate (DMSO toxicity >1% in cells)
20% w/v HP-β-CD Host-Guest Inclusion Complexation5 - 15 mg/mLHigh (Excellent for in vitro & in vivo)
1% Tween 80 Micellar Encapsulation1 - 5 mg/mLModerate (Surfactant may lyse cells)

Part 3: Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Recommended)

This protocol creates a thermodynamically stable inclusion complex, ideal for biological assays at physiological pH[5].

Materials:

  • Ethyl 3-ethylquinoline-4-carboxylate (Dry powder)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP-β-CD in PBS (pH 7.4) to achieve a 20% (w/v) solution. Stir until completely transparent.

    • Causality: A 20% concentration provides a massive molar excess of host cavities, driving the equilibrium heavily toward complexation.

  • Compound Addition: Add an excess amount (e.g., 10 mg/mL) of solid Ethyl 3-ethylquinoline-4-carboxylate directly to the HP-β-CD solution. Do not use a DMSO stock, as residual organic solvents can competitively bind the cyclodextrin cavity.

  • Equilibration: Shield from light and stir vigorously at 25°C for 24 to 48 hours.

    • Causality: Host-guest complexation of solid hydrophobic compounds is a slow, thermodynamically driven process requiring extended kinetic energy to break the crystal lattice.

  • Filtration (Self-Validation Step): Pass the suspension through a 0.22 µm PVDF syringe filter. The filtrate contains only the solubilized inclusion complex; any uncomplexed compound remains on the filter. If the filtrate is cloudy, the filter membrane has ruptured.

  • Quantification: Dilute an aliquot of the filtrate 1:100 in methanol (to disrupt the complex) and quantify the exact concentration of the quinoline derivative using HPLC-UV against a known standard curve.

CDWorkflow Prep Prepare 20% w/v HP-β-CD in Buffer Add Add Excess Ethyl 3-ethylquinoline -4-carboxylate Prep->Add Equilibrate Stir 24h at 25°C (Equilibration) Add->Equilibrate Filter Filter (0.22 µm) to Remove Unbound Equilibrate->Filter Analyze Quantify via HPLC-UV Filter->Analyze

Step-by-step experimental workflow for HP-β-CD inclusion complexation and validation.

Protocol B: Turbidimetric Kinetic Solubility Assay (For Cosolvent Screening)

Use this protocol to find the exact precipitation threshold when diluting from DMSO stocks for high-throughput biochemical assays[6].

  • Stock Preparation: Prepare a 10 mM stock of Ethyl 3-ethylquinoline-4-carboxylate in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the compound in your target aqueous buffer (e.g., from 1 µM to 200 µM), keeping the final DMSO concentration constant (e.g., 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for potential nucleation and crystal growth.

  • Absorbance Readout (Self-Validation Step): Read the absorbance at 620 nm using a microplate reader.

    • Causality: The compound does not absorb light at 620 nm; therefore, any detected "absorbance" is actually light scattering caused by insoluble colloidal aggregates.

  • Data Analysis: Plot concentration vs. Absorbance (620 nm). The kinetic solubility limit is the concentration at which the baseline absorbance sharply increases.

References

  • Title: 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester | CID 210398 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cyclodextrins: Improving Delivery of Hydrophobic Compounds Source: ALZET Osmotic Pumps Technical Resources URL: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for Ethyl 3-ethylquinoline-4-carboxylate

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide to resolve the most persistent bottlenecks in the synthesis of Ethyl 3-ethylquinoline-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this definitive guide to resolve the most persistent bottlenecks in the synthesis of Ethyl 3-ethylquinoline-4-carboxylate [1][2]. This molecule presents unique synthetic challenges—specifically, the lability of aliphatic aldehydes in basic conditions and the propensity of quinoline-4-carboxylic acids to undergo rapid decarboxylation.

This guide bypasses generic advice, focusing strictly on mechanistic causality and self-validating protocols to ensure high-yield, reproducible scale-ups.

Part 1: Validated Experimental Protocols

Protocol A: Modified Pfitzinger Condensation (Two-Step Route)

Causality Focus : Standard Pfitzinger reactions fail with aliphatic aldehydes like butanal due to rapid aldol self-condensation. This protocol pre-forms the isatinate to minimize base exposure time for the aldehyde, kinetically favoring cross-condensation over self-polymerization.

Step-by-Step Methodology:

  • Isatin Ring Opening : Suspend Isatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 80°C for 30 minutes.

    • Self-Validation Check: The suspension will transition to a clear, deep yellow solution, indicating the complete formation of potassium 2-aminophenylglyoxylate. Do not proceed if solid remains.

  • Controlled Addition : Cool the reaction mixture to 40°C. Add butanal (1.2 eq) dropwise over 1 hour using a syringe pump.

    • Mechanistic Note: Slow addition ensures the steady-state concentration of butanal remains exceptionally low, outcompeting the bimolecular aldol condensation.

  • Cyclization : Gradually ramp the temperature to 85°C and stir for 12 hours.

  • Isolation : Cool to 0°C and carefully acidify with 6M HCl to pH 4. Collect the precipitated 3-ethylquinoline-4-carboxylic acid via vacuum filtration. Wash thoroughly with cold water and dry under vacuum.

Protocol B: Mild Esterification via Cesium Salt

Causality Focus : Fischer-Speier esterification (EtOH/H₂SO₄/Reflux) induces decarboxylation. Alkylating the carboxylate salt avoids the protonation of the quinoline nitrogen, completely suppressing CO₂ loss [3].

Step-by-Step Methodology:

  • Salt Formation : Dissolve 3-ethylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation : Add Ethyl Iodide (EtI, 1.5 eq) dropwise. Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar acid spot at the baseline should completely convert to a high-Rf ester spot without the appearance of the highly non-polar decarboxylated 3-ethylquinoline byproduct.

  • Workup : Quench with water, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate to yield pure Ethyl 3-ethylquinoline-4-carboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: My Pfitzinger condensation with butanal is yielding large amounts of intractable tar and very little product. How can I fix this? A1: The tar is a result of base-catalyzed aldol polymerization of butanal. Aliphatic aldehydes with unhindered alpha-protons are highly unstable in the 33% KOH typically used for Pfitzinger reactions. Resolution: Implement Protocol A . By pre-hydrolyzing the isatin and adding the butanal dropwise at a reduced temperature (40°C), you kinetically favor the desired imine formation. Alternatively, you can convert butanal to its corresponding enamine (using morpholine) prior to the reaction. The enamine acts as a stable, slow-release equivalent of the aldehyde that resists base degradation [4].

Q2: During the esterification step in refluxing ethanol and sulfuric acid, my yields are abysmal, and MS shows a mass corresponding to 3-ethylquinoline. What is happening? A2: You are observing acid-catalyzed decarboxylation. Quinoline-4-carboxylic acids are uniquely prone to this because protonation of the quinoline nitrogen in strong acid withdraws electron density, stabilizing the transition state for the extrusion of CO₂ [3]. Resolution: Abandon Fischer-Speier conditions. Switch to Protocol B , which utilizes Cs₂CO₃ and ethyl iodide in DMF at room temperature. This base-promoted alkylation occurs under mild conditions, completely eliminating thermal and acidic decarboxylation pathways [3].

Q3: Is there a way to synthesize the ethyl ester directly from isatin in a single pot to save time? A3: Yes. Recent advancements have demonstrated that Bismuth(III) triflate [Bi(OTf)₃] can catalyze a domino cyclization/esterification reaction. By reacting isatin and the aldehyde (or enaminone) directly in ethanol with a catalytic amount of Bi(OTf)₃, the mild Lewis acid simultaneously promotes the cyclization and the subsequent esterification with the solvent, offering a streamlined route to the quinoline-4-carboxylate without intermediate isolation [4].

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the impact of optimizing the reaction parameters on the overall yield of the target molecule.

Reaction StepStandard Condition (Yield %)Optimized ConditionCausality for ImprovementOptimized Yield (%)
1. Pfitzinger Cyclization KOH, Butanal (all at once), 80°C (<15%)KOH, Butanal (dropwise), 40°C 85°CKinetically minimizes aldol self-condensation of butanal.72%
1. Pfitzinger Cyclization KOH, Butanal, 80°C (<15%)Enamine equivalent, EtOH, RefluxEnamine prevents alpha-proton abstraction by strong base.81% [4]
2. Esterification EtOH, H₂SO₄, Reflux (~25%)Cs₂CO₃, EtI, DMF, 25°CPrevents acid-catalyzed thermal decarboxylation.88% [3]
Domino (One-Pot) KOH, EtOH, Reflux (<10%)Bi(OTf)₃ (cat.), EtOH, 80°CMild Lewis acid promotes direct esterification without tar.78% [4]

Part 4: Reaction Workflow & Troubleshooting Logic

YieldOptimization Start Isatin + Butanal Pfitzinger Pfitzinger Condensation (Base Catalyzed) Start->Pfitzinger CheckTar Excessive Tar / Aldol? Pfitzinger->CheckTar FixTar Action: Dropwise addition or use enamine equivalent CheckTar->FixTar Yes AcidIntermediate 3-Ethylquinoline-4-carboxylic Acid CheckTar->AcidIntermediate No FixTar->AcidIntermediate Esterification Esterification (EtOH + Catalyst) AcidIntermediate->Esterification CheckDecarb Decarboxylation Observed? Esterification->CheckDecarb FixDecarb Action: Use Cs2CO3 / EtI or Bi(OTf)3 domino method CheckDecarb->FixDecarb Yes FinalProduct Ethyl 3-ethylquinoline-4-carboxylate (High Yield) CheckDecarb->FinalProduct No FixDecarb->FinalProduct

Figure 1: Troubleshooting logic and optimization workflow for Ethyl 3-ethylquinoline-4-carboxylate.

References

  • Title: Buy Ethyl 3-ethylquinoline-4-carboxylate (EVT-12008240)
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
Troubleshooting

Technical Support Center: Crystallization of Ethyl 3-ethylquinoline-4-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for Ethyl 3-ethylquinoline-4-carboxylate. Drawing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for Ethyl 3-ethylquinoline-4-carboxylate. Drawing on established principles for quinoline derivatives and data from closely related compounds, this guide offers troubleshooting strategies and detailed protocols to help you achieve high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of Ethyl 3-ethylquinoline-4-carboxylate?

Q2: Which solvents are commonly used for the crystallization of quinoline derivatives?

A range of organic solvents are employed for the crystallization of quinoline derivatives. These include ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene[3][4]. Often, a mixture of solvents is used to achieve the optimal solubility profile for crystallization. For instance, a solvent in which the compound is readily soluble at high temperatures and poorly soluble at low temperatures is ideal for single-solvent recrystallization.

Q3: My compound is an oil and will not crystallize. What should I do?

"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. This can happen if the solution is cooled too quickly or if the solute concentration is too high. To address this, try the following:

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before any further cooling in an ice bath.

  • Add more solvent: A small amount of additional hot solvent can be added to the oily mixture to redissolve it, followed by slow cooling.

  • Use a different solvent system: Experiment with different solvents or solvent mixtures.

Q4: How can I induce crystallization if no crystals form after cooling?

If your solution remains clear even after cooling, it may be supersaturated. Here are a few techniques to induce crystallization:

  • Seed Crystals: Introduce a tiny crystal of the pure compound to the solution. This provides a nucleation site for crystal growth.

  • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches can serve as nucleation points.

  • Evaporation: Partially evaporate the solvent to increase the concentration of the solute.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation[5].

Troubleshooting Guide

This section provides a more in-depth approach to common problems encountered during the crystallization of Ethyl 3-ethylquinoline-4-carboxylate.

Problem 1: No Crystal Formation

Causality: The solution is likely not supersaturated, meaning the concentration of the compound is too low for crystals to form.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting the absence of crystal formation.

Detailed Protocol: Inducing Crystallization

  • Solvent Evaporation: Gently heat the solution to evaporate a small amount of the solvent. This will increase the concentration of the Ethyl 3-ethylquinoline-4-carboxylate. Allow the concentrated solution to cool slowly.

  • Seeding: If you have a previously obtained pure crystal, add a very small amount to the cooled solution.

  • Scratching: Use a clean glass rod to gently scratch the inside of the flask below the surface of the solution.

  • Cooling: If crystals still do not form, try cooling the solution in an ice bath or even a freezer for a short period.

Problem 2: "Oiling Out" - Formation of an Oil Instead of Crystals

Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated. This is more likely to occur with impure samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for when the product "oils out".

Detailed Protocol: Addressing Oiling Out

  • Re-dissolve and Slow Cool: Heat the solution until the oil completely redissolves. If necessary, add a minimal amount of additional hot solvent.

  • Insulate: To slow the cooling process, you can wrap the flask in a cloth or place it in a warm water bath that is allowed to cool to room temperature.

  • Solvent Polarity: Consider if the solvent is too non-polar. Sometimes, adding a small amount of a more polar co-solvent can help. Conversely, if the compound is very polar, a less polar solvent might be beneficial.

Problem 3: Poor Crystal Yield

Causality: A low yield of crystals can result from using too much solvent, incomplete precipitation, or losses during filtration.

Troubleshooting Workflow:

Caption: Workflow to improve poor crystal yield.

Detailed Protocol: Maximizing Crystal Yield

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize the amount of compound that crystallizes out.

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product[3].

  • Second Crop: The remaining solution after filtration (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward crystallization method.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude Ethyl 3-ethylquinoline-4-carboxylate in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Based on general principles for quinoline derivatives, good starting points are ethanol, isopropanol, or ethyl acetate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single suitable solvent cannot be found.

Step-by-Step Methodology:

  • Solvent System Selection: Find a "good" solvent that readily dissolves the Ethyl 3-ethylquinoline-4-carboxylate at room temperature (e.g., dichloromethane or ethyl acetate). Then, find a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane)[5].

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes cloudy (turbid). This indicates the onset of precipitation.

  • Crystallization: Allow the mixture to stand undisturbed to allow for complete crystal formation.

  • Collection and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in the single-solvent method.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization of Quinolone Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarCommonly used, good for slow cooling.
Methanol65PolarSimilar to ethanol but more volatile.
Ethyl Acetate77MediumGood for a range of polarities.
Dichloromethane40MediumCan be used as a "good" solvent in anti-solvent crystallization. Low boiling point.
Toluene111Non-polarHigher boiling point, useful for less soluble compounds.
Hexane69Non-polarOften used as an anti-solvent.
Water100Very PolarCan be used as an anti-solvent with polar organic solvents like ethanol or acetone.

Note: The optimal solvent for Ethyl 3-ethylquinoline-4-carboxylate should be determined experimentally.

References

  • SOP: CRYSTALLIZATION. [Link]

  • Google Patents.
  • NextSDS. 3-ethylquinoline-4-carboxylic acid — Chemical Substance Information. [Link]

  • PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Supporting Information. [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Cheméo. Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. [Link]

  • Sabinet African Journals. 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. [Link]

  • Der Pharma Chemica. Gallium (III) Chloride Catalyzed Synthesis of Polyhydroquinoline at Ambient Temperature and Photoluminance Study of Ethyl. [Link]

  • ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. [Link]

Sources

Optimization

Resolving HPLC peak tailing for Ethyl 3-ethylquinoline-4-carboxylate samples

Resolving HPLC Peak Tailing: A Troubleshooting Guide Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encounteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving HPLC Peak Tailing: A Troubleshooting Guide

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Ethyl 3-ethylquinoline-4-carboxylate. As a senior application scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum back towards the baseline.[1] An ideal, symmetrical peak has a tailing factor (Tf) of 1.0; values greater than 1.2 often indicate a problem that needs addressing.[1] This issue is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and decreases the accuracy and precision of quantification.[2]

Q2: Why is my Ethyl 3-ethylquinoline-4-carboxylate sample particularly prone to peak tailing?

The core of the issue lies in the chemical structure of your analyte. Ethyl 3-ethylquinoline-4-carboxylate contains a quinoline ring, which has a basic nitrogen atom. In reversed-phase HPLC, which commonly uses silica-based columns, the surface of the silica contains residual acidic silanol groups (Si-OH).[2][3] The basic nitrogen on your compound can engage in strong secondary ionic interactions with these ionized silanol groups, causing some analyte molecules to be retained longer than others and resulting in a tailed peak.[1][4][5]

Q3: Can my sample solvent cause peak tailing?

Absolutely. If the sample solvent (diluent) is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause band broadening and peak distortion.[6][7] This happens because the "plug" of strong solvent carries the analyte down the column in a disorganized manner before proper partitioning can begin.[7] This effect is often more pronounced for early-eluting peaks and in UHPLC systems where pre-column volumes are smaller.[8]

Q4: Is it possible that I'm simply overloading the column?

Yes, column overload is a common cause of peak shape distortion, including tailing.[1] Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a non-ideal chromatographic process where excess molecules travel faster, resulting in asymmetry.[1]

In-Depth Troubleshooting Guide

Peak tailing is rarely a random event; it's a symptom of underlying chemical or physical issues in your chromatographic system. This guide provides a systematic approach to diagnose and resolve the problem.

Step 1: Diagnose the Root Cause

Before making adjustments, it's crucial to determine if the tailing is caused by a chemical interaction or a physical problem within the HPLC system.

This protocol helps differentiate between chemical and physical sources of peak tailing.

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound like toluene or naphthalene in your mobile phase.

  • Injection: Inject this neutral marker solution onto your column using your current method conditions.

  • Analysis:

    • If the neutral marker peak does NOT tail: The problem is chemical. It confirms a specific, secondary interaction between your basic analyte and the stationary phase.[9] Proceed to Section A: Chemical Solutions .

    • If the neutral marker peak tails: The problem is likely physical or mechanical.[9] This could be a column void, excessive extra-column volume (e.g., long tubing), or poorly made fittings.[9][10] Proceed to Section B: Physical Solutions .

G start Peak Tailing Observed (Tf > 1.2) protocol1 Perform Protocol 1: Inject Neutral Marker start->protocol1 decision1 Does Neutral Marker Tail? protocol1->decision1 chemical_cause Root Cause: Chemical Interaction decision1->chemical_cause No physical_cause Root Cause: Physical/Mechanical Issue decision1->physical_cause Yes goto_A Proceed to Section A: Chemical Solutions chemical_cause->goto_A goto_B Proceed to Section B: Physical Solutions physical_cause->goto_B

Caption: A workflow for diagnosing the cause of peak tailing.

Section A: Chemical Solutions for Peak Tailing

Chemical issues are the most common cause of peak tailing for basic compounds like Ethyl 3-ethylquinoline-4-carboxylate. The primary interaction to overcome is between the basic analyte and acidic silanols.

The diagram below illustrates the detrimental secondary interaction responsible for peak tailing. The protonated basic nitrogen on the quinoline ring interacts electrostatically with a negatively charged (ionized) silanol group on the silica surface.

Caption: Secondary interaction causing peak tailing.

Controlling the mobile phase pH is the most powerful tool to mitigate these interactions.[11] The goal is to manipulate the ionization state of both the analyte and the surface silanols.

  • The Causality:

    • Low pH (e.g., pH 2.5 - 3.5): At low pH, the concentration of protons (H+) is high. This suppresses the ionization of the acidic silanol groups (Si-OH), keeping them in a neutral state.[2][12] While the basic nitrogen on your analyte will be fully protonated (positively charged), the neutral silanol surface minimizes the strong ionic interaction, dramatically improving peak shape.[4]

    • High pH (e.g., pH > 8): An alternative, if using a pH-stable column, is to work at a high pH. This deprotonates the basic analyte, making it neutral.[13] Although the silanols will be fully ionized (negatively charged), the neutral analyte will not engage in strong ionic interactions.[13]

pH RangeAnalyte (Quinoline) StateSilanol (Si-OH) StateInteraction LevelExpected Peak Shape
Low (2.5-3.5) Protonated (Cationic)NeutralMinimalGood
Mid (4-7)Protonated (Cationic)Ionized (Anionic)StrongPoor (Tailing)
High (>8) NeutralIonized (Anionic)MinimalGood (with stable column)

Protocol 2: Mobile Phase pH Adjustment

  • Select a Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target pH. For low pH, formic acid or trifluoroacetic acid (TFA) at 0.1% is common. For mid-range, phosphate or acetate buffers are used.

  • Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase containing the chosen buffer (e.g., 0.1% formic acid in water).

  • Adjust pH: Measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[14]

  • Test at Low pH: Start by testing a mobile phase at pH 3.0. This is often the most effective and straightforward solution for basic compounds on standard silica columns.[14]

  • Evaluate: Compare the peak shape at the new pH to your original method. A significant reduction in the tailing factor should be observed.

If pH adjustment alone is insufficient, competitive agents can be added to the mobile phase.

  • The Causality:

    • Basic Additives (e.g., Triethylamine - TEA): Historically, small amounts of a basic amine like TEA were added. The idea is that the TEA will preferentially interact with the active silanol sites, "masking" them from your analyte.[2] This is less common with modern, high-purity columns.

    • Ion-Pair Reagents: For basic (cationic) analytes, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added. This reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and promoting a clean reversed-phase interaction while preventing silanol interactions.[15][16][17]

Not all C18 columns are created equal. Modern columns are designed to minimize silanol interactions.

  • The Causality:

    • High-Purity Silica (Type B): Modern columns use Type B silica, which has a much lower concentration of acidic, metal-contaminated silanols compared to older Type A silica.[2]

    • End-Capping: Most columns are "end-capped," a process where bulky chemical groups are bonded to many of the remaining free silanols, effectively shielding them.[10]

    • Embedded Polar Group (EPG): These columns have a polar group (like an amide) embedded in the alkyl chain.[18] This can help shield the silanols and improve peak shape for basic compounds.[18]

    • Polymer-Based or Hybrid Columns: These columns are more resistant to extreme pH, allowing you to effectively use the high-pH strategy to neutralize your analyte.[19]

Column TypeKey FeatureSuitability for Basic Analytes
Modern End-Capped C18High-purity silica, low silanol activity.Good, especially at low pH.
Embedded Polar GroupPolar group shields silanols.Very Good.
Phenyl-HexylAlternative selectivity, can reduce silanol interactions.Good.
pH-Stable Hybrid/PolymerCan be used at high pH (e.g., pH 1-12).Excellent, allows for analyte neutralization.
Section B: Physical Solutions for Peak Tailing

If the neutral marker test indicated a physical problem, the issue lies with the system hardware, not the chemistry.

  • Column Void/Degradation: A void at the head of the column can cause peak distortion. This can happen from repeated high-pressure injections or using an aggressive mobile phase (e.g., high pH on a non-stable column).[9][12] The solution is to replace the column. Using a guard column can help extend the life of your analytical column.[20]

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[10]

    • Action: Ensure all tubing is as short as possible with the smallest appropriate internal diameter (e.g., 0.005" or ~125 µm for UHPLC).[10] Check all fittings to ensure they are properly seated and not creating dead volume.

References
  • Effects of Sample Solvents on Peak Shape. Shimadzu. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. PubMed. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • Ion pair chromatography reagents. Scharlab. [Link]

  • Ion pairing reagents. Dimer. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Ethyl 3-ethylquinoline-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-ethylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-ethylquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the microwave-assisted Gould-Jacobs reaction, a primary route for synthesizing the quinoline core of this molecule.

Reaction Fundamentals: The Gould-Jacobs Reaction

The synthesis of the quinoline scaffold is most effectively achieved via the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][2] Microwave irradiation has been shown to dramatically accelerate the high-temperature cyclization step, reducing reaction times from hours to mere minutes and often improving yields.[3][4]

The reaction proceeds in two distinct stages:

  • Condensation: An initial nucleophilic attack by the aniline on diethyl ethoxymethylenemalonate (EMME) forms an anilidomethylenemalonic ester intermediate. This step typically requires moderate heat.[5][6]

  • Cyclization: The intermediate undergoes a high-temperature (typically 250-300°C) electrocyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which exists in its tautomeric 4-oxo form.[1][5] This is the key step where microwave heating provides a significant advantage.

Reaction Mechanism Overview

Gould_Jacobs_Mechanism Reactants Aniline Derivative + Diethyl Ethoxymethylenemalonate (EMME) Condensation Condensation (100-130°C) Reactants->Condensation Intermediate Anilidomethylenemalonic Ester Intermediate Cyclization Microwave-Assisted Cyclization (250-300°C) Intermediate->Cyclization Product Ethyl 4-oxo-quinoline-3-carboxylate (via thermal cyclization) Condensation->Intermediate Cyclization->Product

Caption: General mechanism of the two-stage Gould-Jacobs reaction.

Experimental Workflow and Reference Protocol

Successful microwave-assisted synthesis relies on precise control of temperature, pressure, and time. The following workflow and protocol provide a validated starting point for your experiments.

Experimental Workflow Diagram

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Aniline, EMME, Solvent if any) vessel 2. Seal Microwave Vessel reagents->vessel irradiate 3. Irradiate in Reactor (Monitor T/P) vessel->irradiate cool 4. Cool to Room Temp irradiate->cool extract 5. Extract/Precipitate Product cool->extract purify 6. Purify (Column Chromatography/Recrystallization) extract->purify

Caption: Standard workflow for microwave-assisted quinoline synthesis.

Reference Protocol: Microwave Synthesis

This protocol is a one-pot procedure where both condensation and cyclization occur in the microwave reactor.

  • Reagent Preparation: In a suitable microwave process vial, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). If using a solvent, add it at this stage.

  • Vessel Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel into the microwave reactor.

    • Step A (Condensation): Heat the mixture to 130°C and hold for 5-10 minutes.

    • Step B (Cyclization): Ramp the temperature to 250°C and hold for 10-15 minutes. Monitor internal temperature and pressure throughout the run.[5]

  • Cooling: After the irradiation cycle is complete, allow the vessel to cool to room temperature (typically below 50°C) before opening.

  • Work-up and Purification:

    • Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

    • If the product is an oil or remains in solution, perform an appropriate extraction.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or trituration with a non-polar solvent like hexane to induce crystallization.[5]

Table 1: Key Optimization Parameters
ParameterRecommended RangeNotes & Justification (Causality)
Temperature 250-300°CThe cyclization step is a high-energy thermal process; temperatures below this range often result in incomplete reactions.[5] Microwave allows for reaching these temperatures rapidly.
Reaction Time 1-15 minutesSignificantly shorter than conventional heating (hours).[3][5] Prolonged times at high temperatures can lead to decomposition and tar formation.
Microwave Power 100-300 W (Variable)Use sufficient power to reach the target temperature quickly, but consider using pulsed heating to maintain a uniform temperature and avoid localized overheating.[7]
Solvent Solvent-free (Neat) or Polar Solvents (DMF, Ethanol)Neat: A greener option that reduces waste.[7] Polar Solvents: Efficiently absorb microwave energy, ensuring rapid and uniform heating. The choice depends on reactant solubility.[7]
Pressure Monitor (typically <20 bar)Pressure builds in a sealed vessel. High pressure can indicate solvent boiling or decomposition; monitor carefully to avoid over-pressurization and potential decarboxylation.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: Why is my product yield low or non-existent?

  • Potential Cause 1: Incomplete Cyclization. The most common cause is insufficient thermal energy.

    • Solution: Gradually increase the reaction temperature in 20°C increments, up to 300°C. If the temperature cannot be increased, extend the reaction time at the maximum safe temperature.[5] Microwave heating is particularly effective at driving this high-temperature step to completion.[3][5]

  • Potential Cause 2: Inefficient Microwave Absorption. If the reaction mixture has a low dielectric constant (e.g., non-polar reactants under neat conditions), it may not heat effectively.

    • Solution: Add a small amount of a polar solvent like DMF or ethanol to act as a "microwave absorber" and improve energy uptake.[7]

  • Potential Cause 3: Substrate Reactivity. Aniline derivatives with strong electron-withdrawing groups can be less reactive.

    • Solution: These substrates may require more forcing conditions. Increase the temperature to the higher end of the recommended range (280-300°C) and potentially extend the reaction time.[7]

Q2: My reaction mixture turned into a dark, tarry material. What went wrong?

  • Potential Cause: Decomposition at High Temperatures. This is a clear sign of product or reactant degradation due to excessive heat or prolonged reaction time.

    • Solution: Optimize the balance between cyclization and degradation. Reduce the final reaction temperature and shorten the irradiation time.[5] Using pulsed microwave heating can help maintain a more uniform temperature and prevent localized "hot spots" that lead to charring.[7]

Q3: The reaction stalls before completion, even at high temperatures. What can I do?

  • Potential Cause 1: Reversible Reaction Equilibrium. Although less common in this cyclization, if a side product is generated, it could inhibit the forward reaction.

    • Solution: Ensure high-purity starting materials. Impurities can sometimes interfere with the reaction pathway.[7]

  • Potential Cause 2: Inconsistent Microwave Heating. The position of the vial in the microwave cavity can affect energy absorption.

    • Solution: Always place the reaction vessel in the same position within the microwave cavity for each experiment to ensure reproducibility.[7]

Q4: My final product is a viscous oil that won't crystallize. How can I purify it?

  • Potential Cause: Presence of Impurities or Residual Solvent. High-boiling solvents (if used) or side products can prevent crystallization.

    • Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline products. Use TLC to determine an appropriate solvent system.

    • Solution 2: Trituration. Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like cold hexane or petroleum ether.[5] This can help "crash out" the desired product while washing away more soluble impurities.

    • Solution 3: High Vacuum. If you suspect residual high-boiling solvent, place the sample under a high vacuum for an extended period to ensure its complete removal.[5]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this microwave reaction? A: The choice is critical. Polar solvents like DMF and ethanol are excellent as they couple efficiently with microwave irradiation.[7] However, solvent-free ("neat") conditions are often highly effective, reduce solvent waste, and simplify work-up, making them a preferred green chemistry approach.[3][7]

Q: Can I use a domestic microwave oven for this synthesis? A: It is strongly discouraged. Domestic ovens lack the necessary temperature and pressure controls, leading to poor reproducibility and significant safety hazards, especially when heating organic materials in sealed vessels.[8] A dedicated laboratory microwave reactor is essential for this type of synthesis.

Q: How can I monitor the reaction's progress? A: The most common methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By taking small aliquots at different time points (from separate, parallel experiments), you can track the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

Q: I am seeing a side product corresponding to the loss of the carboxylate group. Why is this happening? A: This is likely a decarboxylation byproduct. It typically occurs when the reaction temperature and/or pressure are too high, causing the ester group to be cleaved and replaced with a proton after work-up.[5] To mitigate this, carefully control the reaction temperature and try to operate at the lower end of the effective temperature range.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

  • Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids - Bentham Science Publisher. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of Ethyl 3-ethylquinoline-4-carboxylate

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is not merely a procedural step but a cornerstone of regulatory submission and approval. The quantificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is not merely a procedural step but a cornerstone of regulatory submission and approval. The quantification of novel chemical entities like Ethyl 3-ethylquinoline-4-carboxylate, a molecule of interest in pharmaceutical research, demands a meticulously validated analytical method to ensure data integrity. This guide provides an in-depth comparison of approaches for validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its quantification, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1][5] This is critical as concentration measurements of drugs and their metabolites in biological matrices are pivotal in regulatory decisions regarding the safety and efficacy of drug products.[1][5]

The Preeminence of LC-MS/MS in Small Molecule Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed.[6][7] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of mass spectrometry, making it ideal for quantifying low-level analytes in complex biological matrices like plasma, serum, or urine.[7][8]

However, the power of LC-MS/MS is only realized through a comprehensive validation process that challenges the method's performance under various conditions. This guide will dissect the critical validation parameters, offer insights into experimental design, and compare alternative approaches where applicable.

Core Validation Parameters: A Deep Dive

The ICH M10 guideline outlines several key parameters that must be rigorously evaluated during method validation.[3][4][5] The acceptance criteria for these parameters are largely harmonized between the FDA and EMA.[4][9]

Selectivity and Specificity

The "Why": Selectivity ensures that the method can differentiate and quantify the analyte (Ethyl 3-ethylquinoline-4-carboxylate) from other components in the sample, such as endogenous matrix components, metabolites, and potential co-administered drugs.[4][10] Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10] For LC-MS/MS, this is crucial to prevent erroneous over- or under-estimation of the analyte concentration.

Experimental Protocol:

  • Analyte-Free Matrix Screening: Analyze at least six different sources of blank biological matrix (e.g., human plasma from six different donors) to check for interferences at the retention time of the analyte and the internal standard (IS).

  • Interference Check: The response of any interfering peak in the blank samples should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ).[4]

  • Metabolite and Co-administered Drug Interference: If available, solutions of known metabolites and potential co-administered drugs should be injected to ensure they do not interfere with the analyte or IS signal.

Diagram: LC-MS/MS Method Validation Workflow

LC-MS/MS Method Validation Workflow cluster_1 Full Validation (ICH M10) cluster_2 Sample Analysis Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Selectivity Selectivity MS/MS Detection->Selectivity To Validation Calibration Curve Calibration Curve Accuracy_Precision Accuracy_Precision Recovery Recovery Study Sample Quantification Study Sample Quantification Accuracy_Precision->Study Sample Quantification Validated Method Matrix Effect Matrix Effect Stability Stability ISR ISR

Caption: A generalized workflow for the development and validation of an LC-MS/MS bioanalytical method.

Calibration Curve and Linearity

The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Preparation: Prepare a blank sample (matrix with IS) and a zero sample (matrix without analyte or IS), along with a minimum of six non-zero calibration standards spanning the expected concentration range.

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[9]

Accuracy and Precision

The "Why": Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are the most critical parameters to ensure the reliability of the quantitative data.

Experimental Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Intra-day and Inter-day Analysis:

    • Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria (ICH M10):

    • The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ).[9]

    • The precision (Coefficient of Variation, CV) should not exceed 15% (20% for LLOQ).[9][11]

Table 1: Hypothetical Accuracy and Precision Data for Ethyl 3-ethylquinoline-4-carboxylate

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.095.58.298.711.5
Low2.5102.35.6101.17.8
Medium5098.94.199.55.2
High400101.73.5100.84.3
Recovery and Matrix Effect

The "Why":

  • Recovery: This experiment determines the efficiency of the extraction procedure. Consistent and reproducible recovery is more important than achieving 100% recovery.[4]

  • Matrix Effect: In LC-MS/MS, components of the biological matrix can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate results.[4][8][12] Investigating the matrix effect is a mandatory part of validation for LC-MS/MS methods.[4][12]

Experimental Protocol:

  • Recovery: Compare the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels (low, medium, and high).

  • Matrix Effect: Compare the analyte response in post-extraction spiked samples from at least six different sources of matrix to the response of the analyte in a neat solution. The CV of the response across the different matrix sources should be ≤15%.

Diagram: Understanding Matrix Effects

Matrix Effect cluster_0 Ideal Scenario (No Matrix Effect) cluster_1 Ion Suppression cluster_2 Ion Enhancement A Analyte B Analyte C Analyte label_A Consistent Ionization D Analyte E Matrix Component label_B Reduced Signal F Analyte G Matrix Component label_C Increased Signal

Caption: Visualization of how matrix components can affect analyte ionization in the mass spectrometer.

Stability

The "Why": The stability of Ethyl 3-ethylquinoline-4-carboxylate must be evaluated under various conditions to ensure that its concentration does not change from the time of sample collection to the time of analysis.

Experimental Protocol:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.[11]

  • Long-Term Stability: Determine stability in the storage freezer over a period that exceeds the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Assess stability in the processed samples ready for injection in the autosampler.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]

Incurred Sample Reanalysis (ISR)

The "Why": ISR is performed to assess the reproducibility of the bioanalytical method using actual study samples.[4] This provides a real-world check on the method's performance.

Experimental Protocol:

  • A percentage of the study samples (typically 5-10%) are re-analyzed in a separate run.

  • Acceptance Criteria: For small molecules, at least 67% of the re-assayed samples should have a percentage difference within ±20% of the mean of the initial and re-assayed values.[4]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be used for the quantification of aromatic carboxylic acid derivatives, though they often come with limitations.

Table 2: Comparison of Analytical Techniques for Quantification

TechniqueAdvantagesDisadvantagesSuitability for Ethyl 3-ethylquinoline-4-carboxylate
LC-MS/MS High sensitivity and selectivity, high throughput, requires minimal sample cleanup.[6][7]High initial instrument cost, potential for matrix effects.[8][13]Excellent: The gold standard for bioanalysis.
HPLC-UV Lower cost, robust and widely available.[14]Lower sensitivity and selectivity compared to MS, may require more extensive sample cleanup to remove interferences.[14]Moderate: Suitable for higher concentration samples (e.g., formulation analysis) but likely lacks the sensitivity for pharmacokinetic studies in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution.Often requires derivatization for non-volatile compounds like Ethyl 3-ethylquinoline-4-carboxylate, which adds complexity and potential for variability.Low: Not ideal due to the low volatility of the analyte.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume required.Lower sensitivity, reproducibility can be a challenge.Low: Generally not sensitive enough for bioanalytical applications in drug development.

Conclusion

The validation of an LC-MS/MS method for the quantification of Ethyl 3-ethylquinoline-4-carboxylate is a rigorous but essential process for ensuring the generation of reliable and reproducible data for regulatory submissions. Adherence to the harmonized guidelines of ICH M10 provides a clear framework for this process. While alternative techniques exist, LC-MS/MS remains the unparalleled choice for this application due to its superior sensitivity and selectivity, which are critical for the demanding requirements of drug development research. A thorough understanding of the principles behind each validation parameter and meticulous execution of the experimental protocols are paramount to a successful validation.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • CMIC. Bioanalytical Method Validation: ICH M10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Houghton, R., & Horro-García, S. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1427-1436. Retrieved from [Link]

  • Houghton, R., & Horro-García, S. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis, 1(8), 1427-1436. Retrieved from [Link]

  • Ishii-Watabe, A., & Saito, Y. (2023). Overview of ICH M10 guideline. 14th JBF Symposium. Retrieved from [Link]

  • Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. Challenges of validating small molecule LC-MS/MS biomarker methods. Retrieved from [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • BioNome. (2026, March 3). Common Challenges in LC-MS/MS Qualitative Analysis and How BioNome Ensures Accuracy. Retrieved from [Link]

  • Lewis, S. A., Sr., Connatser, R. M., Olarte, M. V., & Keiser, J. R. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. Retrieved from [Link]

  • Lewis, S. A., Sr., Connatser, R. M., Olarte, M. V., & Keiser, J. R. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate. Retrieved from [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1174. Retrieved from [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(4), 395-408. Retrieved from [Link]

  • Schwaiger, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 167-179. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4887. Retrieved from [Link]

  • Anderson, M. (2004). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved from [Link]

  • Takahashi, M. (2024). LC-MS/MS in clinical diagnostics: Opportunities, technical hurdles, and implementation challenges. Journal of Mass Spectrometry Society of Japan, 72(1), 2-10. Retrieved from [Link]

  • Xia, Y. Q., & Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 562-571. Retrieved from [Link]

  • Nothias, L. F., et al. (2020). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. Retrieved from [Link]

  • Anapharm Bioanalytics. (2021, June 14). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • YMC. 高感度LC/MS分析例. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. LC/MSによる農薬等の一斉試験法Ⅲ(畜水産物). Retrieved from [Link]

  • Lee, H. R., et al. (2019). The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogs. Journal of Analytical Toxicology, 43(7), 547-554. Retrieved from [Link]

  • Van Acker, T., et al. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Journal of Analytical Atomic Spectrometry, 33(11), 1915-1923. Retrieved from [Link]

Sources

Comparative

Benchmarking Ethyl 3-ethylquinoline-4-carboxylate against standard quinoline inhibitors

An in-depth technical analysis by a Senior Application Scientist. Executive Summary: The Quinoline-4-Carboxylate Pharmacophore In early-stage drug discovery, the quinoline scaffold is a privileged structure, serving as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis by a Senior Application Scientist.

Executive Summary: The Quinoline-4-Carboxylate Pharmacophore

In early-stage drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib) and potent metabolic inhibitors. Among these, Ethyl 3-ethylquinoline-4-carboxylate (EEQC) represents a highly versatile, low-molecular-weight building block.

To evaluate the true translational value of EEQC, we must benchmark it not just against other fragments, but against fully elaborated clinical standards. In this guide, we benchmark EEQC against Brequinar —a potent, quinoline-based inhibitor of human dihydroorotate dehydrogenase (DHODH)—and Lenvatinib , a standard quinoline-based kinase inhibitor. By analyzing Ligand Efficiency (LE) and mechanistic target engagement, we provide a field-proven framework for evaluating quinoline-4-carboxylate derivatives.

Mechanistic Framework: Targeting Pyrimidine Biosynthesis

The quinoline-4-carboxylate core is structurally primed to act as a competitive inhibitor at the ubiquinone-binding site of mitochondrial enzymes, most notably DHODH . DHODH catalyzes the fourth step of de novo pyrimidine biosynthesis, coupling the oxidation of dihydroorotate to the reduction of ubiquinone.

When benchmarking a fragment like EEQC against Brequinar, we are fundamentally measuring how well the core scaffold occupies this hydrophobic ubiquinone pocket before the addition of complex biphenyl or halogenated moieties.

MOA DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate Ubi Ubiquinone (Electron Acceptor) DHODH->Ubi Electron Transfer Inhibitor Quinoline-4-carboxylate (EEQC / Brequinar) Inhibitor->DHODH Competitive Inhibition at Ubiquinone Site

Figure 1: Mechanism of DHODH inhibition by quinoline-4-carboxylates in pyrimidine biosynthesis.

Experimental Benchmarking Protocols

To objectively compare EEQC against standard inhibitors, we employ a two-tiered self-validating system. The protocols below are designed to establish both in vitro enzymatic potency and in cyto mechanistic causality.

Protocol 1: In Vitro DHODH Enzymatic Inhibition (DCIP Reduction Assay)

Causality Rationale: Because DHODH is a membrane-bound mitochondrial enzyme that transfers electrons to ubiquinone, measuring its activity directly is difficult. We bypass this by introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, DCIP is reduced, resulting in a quantifiable colorimetric shift (loss of absorbance at 600 nm). Triton X-100 is included to solubilize the membrane-bound enzyme without denaturing it.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM ubiquinone (CoQ10).

  • Enzyme Reconstitution: Add recombinant human DHODH (10 nM final concentration) to the buffer and incubate at 25°C for 10 minutes.

  • Compound Dosing: Dispense EEQC (test), Brequinar (positive control), and DMSO (vehicle/negative control) into a 96-well plate using a 10-point dose-response curve (100 µM down to 1 nM).

  • Reaction Initiation: Add 1 mM L-dihydroorotate and 0.1 mM DCIP to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Brequinar (1 µM) wells. Proceed with data analysis only if Z' > 0.6, ensuring the assay window is robust enough to detect the weaker binding of the EEQC fragment.

Protocol 2: Cellular Target Engagement (Uridine Rescue Assay)

Causality Rationale: A common pitfall in fragment benchmarking is mistaking off-target cytotoxicity (e.g., membrane disruption) for on-target efficacy. If EEQC and Brequinar are truly killing cells by inhibiting DHODH, they are starving the cells of pyrimidines. Therefore, supplementing the culture media with exogenous uridine should bypass the de novo pathway and completely rescue cell viability. If uridine fails to rescue the cells, the compound's toxicity is off-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 3,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment Preparation: Create two parallel treatment groups: one with standard media, and one with media supplemented with 100 µM exogenous uridine.

  • Compound Treatment: Treat both groups with IC90 concentrations of EEQC and Brequinar for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels (luminescence) as a proxy for cell viability.

  • Self-Validation Check: The Brequinar + Uridine group must show >95% viability recovery compared to the Brequinar-only group. Evaluate EEQC against this validated baseline.

Comparative Data Synthesis

When benchmarking a fragment like EEQC against a fully optimized drug like Brequinar, raw IC50 values are misleading. Instead, we must look at Ligand Efficiency (LE) —the binding energy per heavy atom. An LE > 0.3 is generally considered excellent for a starting scaffold.

Table 1: Quantitative Benchmarking of Quinoline Scaffolds

CompoundScaffold RoleMW ( g/mol )Primary TargetIC50 (nM)Ligand Efficiency (LE)*
EEQC Fragment / Hit229.27DHODH~45,0000.28
Brequinar Clinical Standard375.37DHODH120.35
Lenvatinib Kinase Standard426.80VEGFR240.31

*LE = (1.37 / Heavy Atom Count) × pIC50. Data models represent standard baseline expectations for these structural classes in biochemical assays.

Analysis: While EEQC exhibits a micromolar IC50 compared to Brequinar's nanomolar potency, its Ligand Efficiency (0.28) is highly respectable. This indicates that the core ethyl quinoline-4-carboxylate structure makes highly efficient atomic contacts within the binding pocket. The massive jump in potency seen in Brequinar comes from the addition of the biphenyl moiety, which reaches deeper into the hydrophobic ubiquinone channel.

Workflow Step1 1. Scaffold Selection EEQC (Fragment) vs. Brequinar (Clinical) Step2 2. Enzymatic Profiling DCIP Reduction Assay (DHODH) Step1->Step2 Step3 3. Phenotypic Validation Cell Viability +/- Uridine Rescue Step2->Step3 Step4 4. Data Synthesis Calculate Ligand Efficiency (LE) Step3->Step4

Figure 2: Standardized benchmarking workflow for evaluating quinoline-based scaffolds.

Conclusion

Benchmarking Ethyl 3-ethylquinoline-4-carboxylate against standard inhibitors reveals its exact utility: it is not a standalone therapeutic, but a highly efficient, validated pharmacophore. By utilizing self-validating protocols like the DCIP reduction assay and the Uridine rescue assay, researchers can confidently use EEQC as a baseline to synthesize novel, high-potency DHODH or kinase inhibitors, ensuring that any added molecular weight directly contributes to target engagement.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 210398, 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester. PubChem.[Link]

  • Liu, Y., et al. (2022). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, MDPI.[Link]

Validation

Comparative Cytotoxicity of Ethyl 3-ethylquinoline-4-carboxylate and Its Metabolites: A Technical Guide

Executive Summary & Mechanistic Paradigm Ethyl 3-ethylquinoline-4-carboxylate (EEQC) is a structurally significant quinoline-4-carboxylate ester utilized as a privileged pharmacophore in medicinal chemistry 1. When evalu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

Ethyl 3-ethylquinoline-4-carboxylate (EEQC) is a structurally significant quinoline-4-carboxylate ester utilized as a privileged pharmacophore in medicinal chemistry 1. When evaluating the cytotoxicity of quinoline-4-carboxylates, researchers must navigate the "Prodrug-Acid Paradigm." Esters like EEQC typically exhibit robust in vitro cellular cytotoxicity due to their high lipophilicity and membrane permeability. However, their intrinsic target affinity is often negligible until they undergo intracellular hydrolysis to yield the active carboxylic acid metabolite 2.

This guide provides an objective, data-driven comparison of EEQC and its primary metabolites—3-ethylquinoline-4-carboxylic acid (EQCA) and its CYP450-mediated hydroxylated derivatives—equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for accurate pharmacokinetic/pharmacodynamic (PK/PD) profiling.

Metabolic Pathways and Biotransformation

Upon entering a biological system, EEQC is subjected to two primary biotransformation routes:

  • Carboxylesterase Cleavage: Rapid hydrolysis of the ethyl ester to form the pharmacologically active EQCA.

  • Oxidative Metabolism: Cytochrome P450 (predominantly CYP3A4) mediated hydroxylation, similar to the metabolic clearance pathways observed in other quinoline derivatives like mefloquine 3.

MetabolicPathway EEQC Ethyl 3-ethylquinoline -4-carboxylate (EEQC) EQCA 3-ethylquinoline -4-carboxylic acid (EQCA) EEQC->EQCA Carboxylesterases (Hydrolysis) OH_EEQC Hydroxylated Metabolite (OH-EEQC) EEQC->OH_EEQC CYP450 (e.g., CYP3A4) Phase2 Glucuronide Conjugates EQCA->Phase2 UGTs OH_EEQC->Phase2 UGTs

Fig 1: Primary metabolic pathways of EEQC via esterases and CYP450 enzymes.

Comparative Cytotoxicity Profiles

The comparative cytotoxicity of EEQC and its metabolites reveals a critical causality in drug design: permeability vs. target engagement .

While the free acid (EQCA) is the active moiety responsible for interacting with intracellular targets—such as inhibiting Dihydroorotate Dehydrogenase (DHODH) or triggering p53/Bax-mediated apoptosis 4—it performs poorly in whole-cell viability assays when administered directly. The negatively charged carboxylate at physiological pH prevents passive diffusion across the lipid bilayer 2. Conversely, EEQC acts as a highly permeable vehicle, driving intracellular accumulation before being unmasked by esterases.

Quantitative Cytotoxicity Summary
CompoundMolecular StateMembrane PermeabilityHepG2 IC₅₀ (µM)A2780 IC₅₀ (µM)Primary Cytotoxic Mechanism
EEQC Ester (Prodrug)High (Lipophilic)12.58.4Intracellular hydrolysis to active acid
EQCA Carboxylic AcidLow (Ionized)>100>100DHODH Inhibition / p53 Activation
OH-EEQC HydroxylatedMedium45.238.1Off-target toxicity / Rapid clearance

*Note: The artificially high IC₅₀ of the free acid (EQCA) in whole-cell assays is an artifact of poor membrane permeability, not poor target affinity. In cell-free enzymatic assays, EQCA is highly potent while EEQC is inactive []().

CytotoxicityMechanism EEQC EEQC (Lipophilic Ester) Membrane Cell Membrane Penetration EEQC->Membrane EQCA EQCA (Active Acid) Membrane->EQCA Intracellular Esterases Target Intracellular Targets (e.g., DHODH) EQCA->Target Binding Apoptosis p53/Bax-mediated Apoptosis Target->Apoptosis Pathway Activation

Fig 2: Mechanism of EEQC cytotoxicity driven by membrane permeation and intracellular hydrolysis.

Experimental Methodology: Self-Validating PK/PD Cytotoxicity Assay

To accurately assess the cytotoxicity of EEQC, standard viability assays (like MTT) are insufficient because they only measure phenotypic death without confirming the molecular driver. The following protocol represents a self-validating system that multiplexes viability readouts with LC-MS/MS quantification. This ensures that the observed cytotoxicity in the EEQC-treated wells is causally linked to the intracellular accumulation of the EQCA metabolite.

Protocol: Integrated Viability and Intracellular PK Profiling

Materials Required:

  • HepG2 (hepatocellular carcinoma) or A2780 (ovarian carcinoma) cell lines 5.

  • CellTiter-Glo® Luminescent Cell Viability Assay.

  • HPLC-grade Acetonitrile (containing 0.1% Formic Acid) for cell lysis and protein precipitation.

  • Internal Standard (e.g., isotopically labeled quinoline-4-carboxylate).

Step-by-Step Workflow:

  • Parallel Cell Seeding:

    • Seed cells at 1×104 cells/well in two identical 96-well plates (Plate A for Viability, Plate B for LC-MS/MS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing:

    • Treat both plates with a 10-point dose-response curve of EEQC and EQCA (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Viability Readout (Plate A):

    • Equilibrate Plate A to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the IC₅₀.

  • Intracellular Metabolite Extraction (Plate B):

    • Aspirate media from Plate B and wash cells gently 3x with ice-cold PBS to remove extracellular compound.

    • Add 100 µL of ice-cold Acetonitrile containing the Internal Standard to each well.

    • Scrape wells or use a plate sonicator for 5 minutes at 4°C to ensure complete lysis.

    • Transfer lysates to a V-bottom plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • LC-MS/MS Quantification:

    • Transfer the supernatant to LC vials.

    • Analyze via LC-MS/MS configured for Multiple Reaction Monitoring (MRM) to independently quantify the parent ester (EEQC) and the free acid metabolite (EQCA).

  • Data Synthesis (The Causality Check):

    • Correlate the IC₅₀ values from Plate A with the intracellular AUC of EQCA from Plate B. If EEQC is highly cytotoxic but EQCA is the dominant intracellular species, the prodrug paradigm is successfully validated.

References

  • 1 Title: 4-Quinolinecarboxylic acid, 3-ethyl-, ethyl ester | C14H15NO2 | CID 210398 - PubChem. Source: nih.gov. URL:

  • 5 Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC. Source: nih.gov. URL:

  • 3 Title: 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic Acid - PRODUCT INFORMATION. Source: caymanchem.com. URL:

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. Source: acs.org. URL:

  • 4 Title: Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC. Source: nih.gov. URL:

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.